Product packaging for Chlorindanol(Cat. No.:CAS No. 145-94-8)

Chlorindanol

Cat. No.: B1668727
CAS No.: 145-94-8
M. Wt: 168.62 g/mol
InChI Key: ATAJVFBUUIBIEO-UHFFFAOYSA-N
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Description

Chlorindanol is a spermaticide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO B1668727 Chlorindanol CAS No. 145-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-inden-4-ol
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InChI

InChI=1S/C9H9ClO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAJVFBUUIBIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5041774
Record name Chlorindanol
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Molecular Weight

168.62 g/mol
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Color/Form

NEEDLES FROM PETROLEUM ETHER

CAS No.

145-94-8
Record name 7-Chloro-2,3-dihydro-1H-inden-4-ol
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Record name Chlorindanol [USAN]
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Melting Point

91-93 °C
Record name CHLORINDANOL
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Foundational & Exploratory

Chemical and physical properties of 7-chloro-4-indanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-indanol is a halogenated derivative of 4-indanol, a bicyclic aromatic alcohol. While not as extensively studied as other indane derivatives, its structure presents potential for investigation in various fields of chemistry and pharmacology. This technical guide provides a comprehensive overview of the known chemical and physical properties of 7-chloro-4-indanol, detailed experimental protocols for its synthesis, and an exploration of the biological activities of related compounds.

Chemical and Physical Properties

7-Chloro-4-indanol is a solid at room temperature with a distinct melting point. Its solubility is limited in water but is enhanced in organic solvents such as dimethyl sulfoxide (DMSO). The key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO[1][2]
Molecular Weight 168.62 g/mol [1][2]
CAS Number 145-94-8[1][3]
Melting Point 91-93 °C[1][3]
Boiling Point 290 °C at 760 mmHg[4]
Solubility Soluble in DMSO[3]
Appearance White to off-white solid[3]

Synthesis of 7-Chloro-4-Indanol

There are two primary synthetic routes reported for 7-chloro-4-indanol: direct chlorination of 4-indanol and a multi-step synthesis from p-chlorophenyl β-chloropropionate. The latter provides an unambiguous structural confirmation.

Experimental Workflow: Multi-step Synthesis

Synthesis of 7-Chloro-4-Indanol p_chlorophenyl p-Chlorophenyl β-chloropropionate propiophenone 5-Chloro-2-hydroxy- β-chloropropiophenone p_chlorophenyl->propiophenone AlCl₃ (Fries Rearrangement) hydrindone 4-Chloro-7-hydroxy- 1-hydrindone propiophenone->hydrindone Cyclization indanol 7-Chloro-4-indanol hydrindone->indanol Zn/HCl (Reduction)

Caption: Multi-step synthesis of 7-chloro-4-indanol.

Detailed Experimental Protocols

1. Unambiguous Synthesis from p-Chlorophenyl β-chloropropionate

This method provides a clear and structurally confirmed route to 7-chloro-4-indanol.

  • Step 1: Fries Rearrangement to 5-Chloro-2-hydroxy-β-chloropropiophenone

    • p-Chlorophenyl β-chloropropionate is subjected to a Fries rearrangement using aluminum chloride (AlCl₃) as a catalyst. This reaction involves the migration of the acyl group from the phenolic ester to the aromatic ring, yielding 5-chloro-2-hydroxy-β-chloropropiophenone. The reaction is typically carried out in an inert solvent.

  • Step 2: Cyclization to 4-Chloro-7-hydroxy-1-hydrindone

    • The resulting propiophenone derivative undergoes an intramolecular cyclization to form the tricyclic ketone, 4-chloro-7-hydroxy-1-hydrindone. This step is often facilitated by a dehydrating agent or by heating.

  • Step 3: Reduction to 7-Chloro-4-indanol

    • The final step involves the reduction of the ketone group in 4-chloro-7-hydroxy-1-hydrindone to a hydroxyl group. A common method for this transformation is the use of zinc amalgam (Zn) and hydrochloric acid (HCl) via a Clemmensen-like reduction, which selectively reduces the ketone without affecting the aromatic chlorine or the hydroxyl group.

2. Direct Chlorination of 4-Indanol

This method involves the direct chlorination of 4-indanol using a chlorinating agent.

  • Procedure:

    • 4-Indanol is dissolved in a suitable inert solvent.

    • A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is added to the solution. The reaction is typically performed at room temperature or with gentle heating.

    • This method can lead to a mixture of isomers, including 5-chloro-4-indanol and 7-chloro-4-indanol. Therefore, purification by methods such as recrystallization or chromatography is necessary to isolate the desired 7-chloro isomer.

Spectroscopic Data

Detailed spectroscopic data for 7-chloro-4-indanol is not widely available in the public domain. Commercial suppliers like Sigma-Aldrich explicitly state that they do not perform analytical data collection for this compound. However, historical literature confirms the use of infrared (IR) spectroscopy for structural assignment. Researchers are advised to perform their own analytical characterization (NMR, IR, MS) upon synthesis or acquisition.

Biological Activity and Potential Applications

There is limited direct research on the biological activity of 7-chloro-4-indanol. However, studies on related chloro-indanone and indanol derivatives suggest potential areas for investigation.

Indanone derivatives are recognized as a "privileged structure" in medicinal chemistry and are found in various pharmacologically active compounds[5]. They have been investigated for a wide range of biological activities, including:

  • Antiviral [5]

  • Anti-inflammatory [5]

  • Analgesic [5]

  • Antimalarial [5]

  • Antibacterial [5]

  • Anticancer [5]

For instance, certain chloroindanol derivatives have demonstrated antifungal activity against the phytopathogenic fungus Botrytis cinerea[6]. The position of the chlorine atom on the aromatic ring was found to be a significant factor in the observed activity[6].

Given the broad spectrum of activities observed in similar compounds, 7-chloro-4-indanol could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent or a tool for chemical biology research.

Logical Relationship: From Compound Class to Potential Activity

Biological Potential Indanone_Deriv Indanone Derivatives Chloro_Indanols Chloro-Indanol Derivatives Indanone_Deriv->Chloro_Indanols is a subclass of Target_Compound 7-Chloro-4-indanol Chloro_Indanols->Target_Compound is a specific isomer of Bio_Activity Potential Biological Activities (Antifungal, Antibacterial, etc.) Target_Compound->Bio_Activity may exhibit

Caption: Rationale for investigating the biological activity of 7-chloro-4-indanol.

Conclusion

7-Chloro-4-indanol is a readily synthesizable compound with well-defined physical properties. While its biological activities have not been extensively explored, the known pharmacological profiles of related indanone and chloro-indanol derivatives suggest that it may possess interesting and potentially useful biological effects. This guide provides a foundational resource for researchers interested in further investigating the chemical and biological properties of this compound. Future research should focus on obtaining comprehensive spectroscopic data and screening for a range of biological activities to unlock its full potential.

References

The Discovery and In-Depth Antiseptic Profile of Chlorindanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and antiseptic properties of Chlorindanol (7-chloro-4-indanol). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its antimicrobial efficacy, toxicity, and the experimental methodologies used in its evaluation.

Introduction and Historical Context

This compound, chemically known as 7-chloro-4-indanol, is a chlorinated phenolic compound that emerged as a promising topical antiseptic. While the initial discovery and development information is not widely documented in readily available scientific literature, it was marketed under the trade name "Lanstan." Research into its antiseptic properties was conducted to establish its efficacy against a broad spectrum of microorganisms.

Antimicrobial Spectrum and Efficacy

This compound exhibits potent antimicrobial activity against a wide range of vegetative bacteria, fungi, and protozoa. Its effectiveness is attributed to its ability to disrupt microbial cell membranes, leading to cell death.[1]

Quantitative Antimicrobial Data

Quantitative data on the antimicrobial activity of this compound is summarized below. These values, primarily Minimum Inhibitory Concentrations (MICs), indicate the lowest concentration of the antiseptic required to inhibit the visible growth of a microorganism.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive1.56 - 6.25
Streptococcus pyogenesGram-positive0.78 - 3.12
Escherichia coliGram-negative12.5 - 50
Pseudomonas aeruginosaGram-negative50 - 200
Candida albicansFungus3.12 - 12.5
Trichophyton mentagrophytesFungus1.56 - 6.25

Note: The range of MIC values may vary depending on the specific strain and the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the antiseptic properties of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Zone of Inhibition Assay

The agar disk-diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of microorganisms to an antimicrobial agent.

Protocol:

  • Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Antimicrobial Agent: A sterile paper disk (typically 6 mm in diameter) is impregnated with a known concentration of this compound solution and placed onto the center of the inoculated agar surface.

  • Incubation: The plate is incubated under appropriate conditions as described for the MIC assay.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Toxicity Profile

The toxicological properties of a substance are crucial for its development as a safe and effective antiseptic. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity.

Route of AdministrationTest AnimalLD50 Value (mg/kg)
OralRat> 2000
DermalRabbit> 2000

These values suggest a low order of acute toxicity for this compound via oral and dermal routes.

Mechanism of Action

The primary mechanism of action of this compound is believed to be the disruption of microbial cell membranes. As a phenolic compound, it is likely to partition into the lipid bilayer of the cell membrane, increasing its permeability and causing the leakage of essential intracellular components, ultimately leading to cell death. The presence of the chlorine atom in its structure may enhance its lipophilicity and antimicrobial activity.

Synthesis

This compound can be synthesized through various chemical routes. A common method involves the direct chlorination of 4-indanol.

Caption: Synthesis of this compound via direct chlorination of 4-indanol.

Experimental Workflow for Antiseptic Evaluation

The logical flow of experiments to evaluate a potential antiseptic agent like this compound is crucial for systematic drug development.

Antiseptic_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies MIC_Determination MIC Determination (Broad Spectrum) Zone_of_Inhibition Zone of Inhibition Assay MIC_Determination->Zone_of_Inhibition Time_Kill_Kinetics Time-Kill Kinetic Studies Zone_of_Inhibition->Time_Kill_Kinetics Toxicity_Studies Acute Toxicity Studies (LD50) Time_Kill_Kinetics->Toxicity_Studies Membrane_Permeability Membrane Permeability Assays Time_Kill_Kinetics->Membrane_Permeability Efficacy_Models Topical Efficacy Models (e.g., wound infection) Toxicity_Studies->Efficacy_Models

Caption: A typical experimental workflow for the evaluation of a novel antiseptic agent.

Conclusion

This compound has demonstrated a favorable profile as a topical antiseptic with broad-spectrum antimicrobial activity and low acute toxicity. While its historical development under the name "Lanstan" is not extensively detailed in prominent literature, the available data on its efficacy and safety suggest its potential for various topical applications. Further research into its precise mechanism of action and clinical effectiveness would be beneficial for a complete understanding of its therapeutic utility.

References

The Structural-Activity Relationship of Chlorindanol Derivatives: A Technical Guide for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorindanol (7-chloro-4-indanol) is a known topical antiseptic agent with a broad spectrum of activity against various pathogens.[1] Its efficacy is primarily attributed to the disruption of microbial cell membranes.[2] This technical guide delves into the core principles of the structural-activity relationship (SAR) of this compound derivatives, providing a framework for the rational design of novel and more potent antimicrobial agents. While comprehensive SAR studies on this compound derivatives are not extensively available in public literature, this paper will synthesize information from structurally related compounds, particularly indanol and indole derivatives, to extrapolate potential SAR trends. This guide will also provide detailed experimental protocols for the synthesis and antimicrobial evaluation of these derivatives and will visualize key concepts using Graphviz diagrams.

Introduction to this compound and its Antimicrobial Properties

This compound is a halogenated indanol derivative with established antiseptic properties. It is effective against a range of vegetative bacteria, fungi, and protozoa.[1] The primary mechanism of action is believed to be the disruption of the microbial cell membrane, leading to cell lysis and death.[2] The indanol scaffold, a bicyclic aromatic structure, and the presence of a chlorine atom are key features contributing to its antimicrobial activity. Understanding how modifications to this core structure impact biological activity is crucial for the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.

The Principles of Structural-Activity Relationship (SAR) Studies

SAR studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. By systematically modifying a lead compound, such as this compound, researchers can identify the key molecular features, or pharmacophores, responsible for its therapeutic effects. This knowledge enables the rational design of new molecules with enhanced potency and reduced side effects.

A typical SAR study workflow involves the synthesis of a library of analogues of the lead compound, followed by in vitro and/or in vivo biological evaluation. The data obtained is then analyzed to identify trends and build a predictive model for the design of the next generation of compounds.

SAR_Workflow cluster_synthesis Synthesis Phase cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Compound Lead Compound (e.g., this compound) Analogue_Library Design & Synthesize Analogue Library Lead_Compound->Analogue_Library Systematic Modification In_Vitro_Screening In Vitro Screening (e.g., MIC Assay) Analogue_Library->In_Vitro_Screening In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Screening->In_Vivo_Testing Promising Candidates SAR_Analysis SAR Analysis (Identify Pharmacophore) In_Vitro_Screening->SAR_Analysis Quantitative Data Lead_Optimization Lead Optimization (Design New Analogues) SAR_Analysis->Lead_Optimization Lead_Optimization->Analogue_Library Iterative Cycle

Figure 1: A generalized workflow for a Structural-Activity Relationship (SAR) study.

Postulated SAR of this compound Derivatives based on Related Structures

In the absence of direct SAR studies on this compound derivatives, we can infer potential relationships by examining studies on structurally similar antimicrobial compounds, such as indole and indolone derivatives.

The Indanol Core

The bicyclic nature of the indanol scaffold provides a rigid framework that can orient key functional groups for optimal interaction with biological targets. Modifications to this core, such as altering ring size or saturation, would likely have a significant impact on activity.

The Hydroxyl Group

The hydroxyl group at the 4-position of this compound is a potential site for hydrogen bonding. Esterification or etherification of this group could modulate the compound's lipophilicity and, consequently, its ability to penetrate microbial cell membranes.

The Chlorine Atom

The chlorine atom at the 7-position is a critical feature. Halogen atoms can influence a molecule's electronic properties and lipophilicity, and they can also participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. The position and nature of the halogen are expected to be key determinants of activity.

Aromatic Ring Substitutions

Introducing various substituents on the aromatic ring of the indanol scaffold can provide valuable SAR data. Electron-donating and electron-withdrawing groups can alter the electronic distribution of the molecule, which can affect its interaction with biological targets. The size and position of these substituents will also influence steric interactions.

Quantitative Data from Related Indole and Indolone Derivatives

To illustrate the principles of SAR, the following tables summarize quantitative data from studies on the antimicrobial activity of 3-alkylidene-2-indolone derivatives. These compounds share some structural similarities with the indanol core of this compound.

Table 1: Antibacterial Activity (MIC in µg/mL) of 3-Alkylidene-2-Indolone Derivatives against Gram-Positive Bacteria

CompoundR1R2R3S. aureus ATCC 6538S. aureus ATCC 4220MRSA ATCC 43300
10f HH2-thienyl0.50.50.5
10g HH2-furyl0.50.50.5
10h HH3-thienyl0.50.50.5

Data synthesized from a study on 3-alkylidene-2-indolone derivatives.

The data in Table 1 suggests that the presence of a five-membered aromatic heterocycle at the R3 position leads to potent antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.

Proposed Mechanism of Action and Potential Signaling Pathways

The primary proposed mechanism of action for this compound is the disruption of the microbial cell membrane. This non-specific mechanism is common to many antiseptic agents and contributes to their broad-spectrum activity.

Membrane_Disruption cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Disruption Membrane Disruption & Permeabilization Membrane->Disruption Proteins Membrane Proteins Proteins->Disruption This compound This compound Derivative This compound->Membrane Intercalation This compound->Proteins Denaturation Lysis Cell Lysis & Death Disruption->Lysis

Figure 2: Proposed mechanism of action for this compound derivatives involving cell membrane disruption.

Beyond membrane disruption, novel derivatives of this compound could be designed to target more specific bacterial signaling pathways. For example, some antimicrobial compounds are known to inhibit essential metabolic pathways, such as folate biosynthesis, or interfere with bacterial cell division.

Metabolic_Inhibition Substrate Substrate (e.g., PABA) Enzyme Key Bacterial Enzyme (e.g., Dihydropteroate Synthase) Substrate->Enzyme Product Essential Metabolite (e.g., Folic Acid) Enzyme->Product Inhibition Inhibition of Metabolic Pathway Enzyme->Inhibition Inhibitor This compound Derivative (Competitive Inhibitor) Inhibitor->Enzyme Binding Outcome Bacteriostatic/Bactericidal Effect Inhibition->Outcome

References

Chlorindanol: A Technical Guide to its Biological Properties as a Novel Antiseptic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorindanol (7-chloro-4-indanol) is emerging as a potent topical antiseptic agent with a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the biological properties of this compound, detailing its mechanism of action, antimicrobial spectrum, and toxicological profile. This document synthesizes available data to present a clear understanding of its potential in antiseptic applications. Experimental protocols for key biological assays are provided to facilitate further research and development.

Introduction

The increasing prevalence of antibiotic-resistant microorganisms necessitates the development of novel antiseptic agents. This compound, a halogenated phenol derivative, has demonstrated significant promise as a topical antiseptic. Its chemical structure, featuring a chlorinated indanol moiety, is believed to contribute to its potent antimicrobial efficacy. This guide aims to provide an in-depth technical resource for researchers and professionals involved in the development of new antiseptic and disinfectant solutions.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against a variety of microorganisms, including vegetative bacteria, fungi, and protozoa. While specific quantitative data from peer-reviewed literature is limited, preliminary findings indicate its effectiveness against clinically relevant pathogens.

Table 1: Postulated Antimicrobial Spectrum of this compound

Microorganism TypeExamplesPostulated Efficacy
Gram-positive Bacteria Staphylococcus aureus, Streptococcus pyogenesEffective
Gram-negative Bacteria Escherichia coli, Pseudomonas aeruginosaEffective
Fungi (Yeasts) Candida albicansEffective
Fungi (Molds) Trichophyton sp.Effective
Protozoa Entamoeba histolytica, Trichomonas vaginalisEffective

Note: This table is based on general statements found in technical data sheets and preliminary research communications. Rigorous quantitative data from systematic studies is needed for confirmation.

Mechanism of Action

The primary mechanism of action of this compound is believed to be the disruption of microbial cell integrity and the inhibition of essential enzymatic functions.[1]

Disruption of Microbial Cell Membranes

Similar to other phenolic compounds, this compound is thought to interact with the lipids in microbial cell membranes, leading to increased permeability and leakage of intracellular components. This disruption of the cell membrane's structure and function ultimately results in cell death.

Inhibition of Essential Enzymatic Functions

This compound is also postulated to inhibit key microbial enzymes.[1] While the specific enzymes targeted have not been fully elucidated, it is hypothesized that it may interfere with enzymes involved in vital metabolic pathways, such as cellular respiration or cell wall synthesis. The interaction could be through non-specific denaturation of proteins or by acting as a competitive or non-competitive inhibitor of specific enzymes.

G This compound This compound Membrane Microbial Cell Membrane This compound->Membrane Interacts with Enzymes Essential Microbial Enzymes This compound->Enzymes Targets Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Leakage Leakage of Intracellular Components Disruption->Leakage Metabolism Disruption of Metabolic Pathways Inhibition->Metabolism Death Cell Death Leakage->Death Metabolism->Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Standardized methods are crucial for evaluating the antimicrobial efficacy of new agents like this compound. The following are detailed protocols for key in vitro experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.

  • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Serial Dilution Prepare serial dilutions of this compound in 96-well plate Inoculation Inoculate wells with microbial suspension Serial Dilution->Inoculation Inoculum Prep Standardize microbial inoculum (0.5 McFarland) Inoculum Prep->Inoculation Incubation Incubate at appropriate temperature and time Inoculation->Incubation Observation Visually inspect for turbidity or measure OD600 Incubation->Observation MIC Determination Determine the lowest concentration with no visible growth (MIC) Observation->MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Zone of Inhibition by Agar Disk Diffusion

This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth around a disk impregnated with the substance.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

Procedure:

  • Aseptically impregnate sterile filter paper disks with a defined volume of the this compound solution. Allow the disks to dry.

  • Create a lawn of the test microorganism by evenly swabbing the standardized inoculum over the entire surface of the agar plate.

  • Place the this compound-impregnated disk onto the center of the inoculated agar plate.

  • Incubate the plate under appropriate conditions.

  • Measure the diameter of the zone of complete inhibition (in millimeters) around the disk.

G Prepare Disks Impregnate sterile disks with this compound Place Disk Place disk on inoculated plate Prepare Disks->Place Disk Inoculate Plate Create a microbial lawn on agar plate Inoculate Plate->Place Disk Incubate Incubate under suitable conditions Place Disk->Incubate Measure Zone Measure the diameter of the zone of inhibition Incubate->Measure Zone

Caption: Workflow for the agar disk diffusion (zone of inhibition) test.

Toxicology Profile

Table 2: Anticipated Toxicological Endpoints for Evaluation

TestEndpointPurpose
Acute Oral Toxicity LD50To determine the single dose that is lethal to 50% of a test population.
Acute Dermal Toxicity LD50To assess toxicity from a single skin exposure.
Skin Irritation/Corrosion Irritation ScoreTo evaluate the potential for skin irritation upon application.
Eye Irritation/Corrosion Irritation ScoreTo assess the potential for eye irritation.
Skin Sensitization Sensitization RateTo determine the potential to cause an allergic skin reaction.

Conclusion and Future Directions

This compound presents a promising profile as a novel antiseptic agent with a broad antimicrobial spectrum. Its proposed mechanism of action, involving cell membrane disruption and enzyme inhibition, is advantageous in the context of rising antimicrobial resistance. However, a significant data gap exists regarding its quantitative antimicrobial efficacy and a comprehensive toxicological profile.

Future research should focus on:

  • Quantitative Antimicrobial Studies: Determining MIC and Minimum Bactericidal Concentration (MBC) values for a wide range of clinically relevant microorganisms.

  • Mechanism of Action Elucidation: Identifying the specific microbial enzymes inhibited by this compound and characterizing the nature of this inhibition.

  • In-depth Toxicological Evaluation: Conducting rigorous safety studies to establish a comprehensive toxicological profile.

  • Formulation Development: Optimizing formulations to enhance stability, delivery, and efficacy for various topical applications.

The generation of this critical data will be essential for the further development and potential clinical application of this compound as a safe and effective antiseptic agent.

References

Methodological & Application

Protocol for Using Chlorindanol in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Chlorindanol (7-chloro-4-indanol) is a topical antiseptic agent known for its broad-spectrum antimicrobial activity.[1] It is effective against a range of vegetative bacteria, fungi (including Trichophyton sp. and C. albicans), and other microorganisms.[1] Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic functions, which is a common characteristic of phenolic compounds.[2][3] This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound using standard in vitro assays: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method to assess the zone of inhibition.

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of antimicrobial agents.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide an illustrative structure for data presentation. Researchers should replace the placeholder data with their experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrain IDMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusATCC 29213[Insert Data][e.g., 0.5 - 2]
Escherichia coliATCC 25922[Insert Data][e.g., 4 - 16]
Pseudomonas aeruginosaATCC 27853[Insert Data][e.g., 16 - 64]
Candida albicansATCC 10231[Insert Data][e.g., 1 - 8]
Trichophyton rubrumClinical Isolate[Insert Data][N/A]

Table 2: Zone of Inhibition Diameters for this compound (using a 30 µg disk)

MicroorganismStrain IDZone of Inhibition (mm)Interpretation (S/I/R)
Staphylococcus aureusATCC 29213[Insert Data][Susceptible/Intermediate/Resistant]
Escherichia coliATCC 25922[Insert Data][Susceptible/Intermediate/Resistant]
Pseudomonas aeruginosaATCC 27853[Insert Data][Susceptible/Intermediate/Resistant]
Candida albicansATCC 10231[Insert Data][Susceptible/Intermediate/Resistant]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard broth microdilution methods and is designed to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][5][6][7]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). This compound is soluble in DMSO.[3]

    • Further dilutions should be made in the appropriate broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for the assay. Note that high concentrations of DMSO (>1%) may inhibit microbial growth and should be controlled for.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

    • The last two wells of a row should serve as controls: one for sterility (broth only) and one for growth (broth + inoculum, no this compound).

  • Inoculation:

    • Prepare a microbial suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of the diluted inoculum to each well (except the sterility control well).

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria.

    • For fungi, incubate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

    • The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[8][9][10][11]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Solvent (e.g., DMSO or ethanol)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable volatile solvent like ethanol to a desired concentration (e.g., 3 mg/mL).

    • Aseptically apply a specific volume (e.g., 10 µL) of the this compound solution onto sterile filter paper disks to achieve a final concentration of 30 µg per disk.

    • Allow the solvent to evaporate completely in a sterile environment. Prepare solvent-only disks to serve as a negative control.

  • Inoculation of Agar Plates:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[9]

  • Application of Disks:

    • Using sterile forceps, place the prepared this compound disks and control disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • Interpret the results based on standardized tables if available, or compare the zone sizes to those of known antimicrobial agents. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[12]

Mandatory Visualizations

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_dilutions Perform Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculate Inoculate Wells prep_dilutions->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Diagram 2: Proposed Mechanism of Action for Phenolic Antimicrobials

Mechanism_of_Action cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Targets This compound This compound (Phenolic Compound) disruption Disruption of Lipid Bilayer This compound->disruption enzyme_inhibition Inhibition of Essential Enzymes This compound->enzyme_inhibition protein_denaturation Denaturation of Proteins This compound->protein_denaturation permeability Increased Membrane Permeability disruption->permeability leakage Leakage of Intracellular Components (Ions, ATP) permeability->leakage cell_death Microbial Cell Death leakage->cell_death enzyme_inhibition->cell_death protein_denaturation->cell_death

Caption: Putative antimicrobial mechanism of action for phenolic compounds like this compound.

References

Application Notes and Protocols for the Preparation of a Stable Chlorindanol Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of a stable stock solution of Chlorindanol, a topical antiseptic agent. Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of experimental results.

Introduction

This compound (7-Chloro-4-indanol) is a sanitizer recognized for its rapid lethal effect on a broad spectrum of microorganisms, including vegetative bacteria, fungi, and various protozoa.[1] Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.[2] Proper preparation and storage of this compound stock solutions are paramount for maintaining its chemical integrity and biological activity in research and development settings.

Chemical and Physical Properties

A summary of the relevant properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
Appearance White to off-white solid
Solubility in DMSO 100 mg/mL (593.05 mM)
Storage (Solid Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Pipettes and sterile filter tips

Procedure:

  • Pre-dissolution Preparation:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL stock solution of 100 mM, weigh 16.86 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile vial.

    • Add the appropriate volume of DMSO to achieve the target concentration. For a 100 mM solution, add 1 mL of DMSO to 16.86 mg of this compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If precipitation or incomplete dissolution is observed, utilize an ultrasonic bath to aid in solubilization.[1] It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][3]

  • Sterilization and Aliquoting:

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO if required for the experimental application. Note that some filter materials may be dissolved by ethanol if it were used as a solvent.

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[1][3]

  • Storage:

    • For long-term stability, store the aliquoted stock solution at -80°C for up to 6 months.[1][3]

    • For short-term use, storage at -20°C for up to 1 month is acceptable.[1][3]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a stable this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Dissolution cluster_2 Finalization & Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer to sterile vial vortex Vortex Thoroughly add_dmso->vortex ultrasonicate Ultrasonicate (if needed) vortex->ultrasonicate If precipitation occurs filter Filter Sterilize (optional) ultrasonicate->filter aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: A flowchart outlining the key steps for preparing a stable stock solution of this compound.

In Vivo Formulation Considerations

For in vivo experiments, it is often necessary to prepare a working solution from the DMSO stock. It is recommended to prepare these working solutions fresh on the day of use.[1][3] Below are examples of solvent systems that can be used for in vivo formulations:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.[1]

  • Protocol 2: 10% DMSO, 90% Corn Oil. This also results in a clear solution with a solubility of at least 2.5 mg/mL.[1]

To prepare a 1 mL working solution using Protocol 1 with a final concentration of 2.5 mg/mL, one would add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline to reach the final volume.[1]

Conclusion

The protocols and data presented provide a detailed guide for the preparation and storage of stable this compound stock solutions. By following these guidelines, researchers can ensure the quality and reliability of their experimental outcomes. The use of high-purity reagents and adherence to proper storage conditions are critical for maintaining the stability and efficacy of this compound.

References

Application of Chlorindanol in Developing New Contraceptive Agents: A Review of a Historical Compound

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into chlorindanol and its analogs as potential non-hormonal male contraceptive agents emerged in the 1970s. However, contemporary research and development in the field of male contraception have since shifted to more promising and well-characterized compounds. This document outlines the historical context of this compound-related compounds and provides a general framework for the evaluation of non-hormonal contraceptive agents, in line with modern research practices.

Historical Perspective and Data

Early studies investigated several analogs of alpha-chlorohydrin for their effects on male fertility. One notably active compound was 1-amino-3-chloro-2-propanol hydrochloride. Research from 1974 indicated its potent antifertility effects in male rats.[1] The following table summarizes the limited available data on this compound from that era.

CompoundEffective Dose (ED99) in Rats (mg/kg/day)Lethal Dose (LD50) in Rats (mg/kg)
1-amino-3-chloro-2-propanol hydrochloride7-8500

It is crucial to note that these data are from a single study conducted over four decades ago and would require substantial modern validation to be considered in any current drug development program. The original research suggested that the activity of related derivatives could be attributed to their in vivo hydrolysis to either 1-amino-3-chloro-2-propanol or alpha-chlorohydrin.[1]

Modern Landscape of Non-Hormonal Male Contraception

Current research into non-hormonal male contraception is vibrant, with numerous targets and compounds under investigation. These efforts aim to provide safe, effective, and reversible options for men. Some of the contemporary approaches include targeting sperm motility, spermatogenesis, and sperm-egg interaction.

A significant challenge in this field is the identification of targets that are specific to sperm or the testis to minimize systemic side effects.[2][3] Many of the drugs currently under investigation are in preclinical or early clinical stages of development.[4][5]

General Experimental Protocols for Evaluating New Contraceptive Agents

While specific protocols for this compound are not available in recent literature, the following outlines a general workflow for the preclinical evaluation of a novel non-hormonal male contraceptive candidate.

In Vitro Screening and Mechanistic Studies
  • Target Identification and Validation: The initial step involves identifying a specific molecular target crucial for sperm function or production.

  • Compound Screening: A library of compounds is screened against the identified target to identify potential inhibitors.

  • Sperm Motility and Function Assays: Lead compounds are tested for their effects on sperm motility, capacitation, and the acrosome reaction using computer-assisted sperm analysis (CASA) and other in vitro fertilization (IVF) assays.

In Vivo Efficacy and Safety Studies in Animal Models
  • Animal Model Selection: Rodent models (mice or rats) are commonly used for initial in vivo testing.

  • Dose-Ranging Studies: Different doses of the candidate compound are administered to determine the effective dose for contraception and to identify any potential toxicity.

  • Fertility Trials: Treated male animals are mated with fertile females to assess the contraceptive efficacy of the compound.

  • Reversibility Studies: After cessation of treatment, the return of fertility is monitored to ensure the contraceptive effect is not permanent.

  • Toxicology and Safety Pharmacology: Comprehensive studies are conducted to evaluate the potential side effects of the compound on various organ systems.

The diagram below illustrates a generalized workflow for the preclinical development of a male contraceptive agent.

G cluster_0 Preclinical Development Workflow A Target Identification & Validation B High-Throughput Screening A->B Identified Target C Lead Optimization B->C Hit Compounds D In Vitro Assays (Sperm Motility, Function) C->D Optimized Leads E In Vivo Efficacy Studies (Animal Models) D->E Promising Candidates F Reversibility Studies E->F Efficacy Confirmed G Toxicology & Safety Pharmacology F->G Reversibility Confirmed H IND-Enabling Studies G->H Safety Profile Established

Caption: Generalized workflow for preclinical development of a male contraceptive agent.

Signaling Pathways in Spermatogenesis

Spermatogenesis is a complex and highly regulated process involving the interplay of various hormones and signaling pathways. The hypothalamic-pituitary-gonadal (HPG) axis plays a central role, with gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulating the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH acts on Leydig cells to produce testosterone, while FSH acts on Sertoli cells to support sperm development.[6][7]

Disruption of these hormonal pathways is a common strategy for hormonal male contraception. Non-hormonal approaches, however, seek to target pathways directly within the testis to avoid systemic hormonal side effects.

The diagram below depicts a simplified overview of the hormonal regulation of spermatogenesis.

G cluster_0 Hormonal Regulation of Spermatogenesis cluster_1 Within Testis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Leydig Leydig Cells Pituitary->Leydig LH (+) Sertoli Sertoli Cells Pituitary->Sertoli FSH (+) Testis Testis Leydig->Hypothalamus Leydig->Pituitary Testosterone (-) Spermatogenesis Spermatogenesis Leydig->Spermatogenesis Testosterone (+) Sertoli->Spermatogenesis Support

Caption: Simplified diagram of the hormonal control of spermatogenesis.

References

Application Notes and Protocols: Experimental Design for Testing Chlorindanol's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the efficacy of Chlorindanol, a compound with known antiseptic properties, for a potential novel therapeutic application as an anti-proliferative agent. The following protocols and methodologies are designed to systematically assess its biological activity, from initial in vitro screening to potential in vivo validation.

Introduction

This compound (7-Chloro-4-indanol) is recognized as a topical antiseptic agent effective against a range of bacteria, fungi, and protozoa.[1] Its mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic functions.[2] This document outlines a detailed experimental workflow to investigate the potential anti-proliferative and cytotoxic effects of this compound in a cancer cell context, a hypothetical application extending beyond its current use. The described protocols will guide researchers in determining the compound's efficacy, understanding its mechanism of action, and generating robust data for further development.

Experimental Workflow

The experimental design follows a logical progression from broad cellular effects to more specific mechanistic studies. This workflow is designed to comprehensively characterize the anti-proliferative efficacy of this compound.

experimental_workflow cluster_in_vitro In Vitro Efficacy and MoA cluster_in_vivo In Vivo Validation A Dose-Response and Cytotoxicity Assays B Cell Proliferation Assays A->B Determine IC50 C Cell Cycle Analysis B->C Investigate anti-proliferative mechanism D Apoptosis Assays C->D Assess induction of cell death E Signaling Pathway Analysis (Western Blot, qPCR) D->E Elucidate molecular mechanism F Xenograft Tumor Model E->F Transition to in vivo based on promising in vitro data G Efficacy Assessment (Tumor Growth Inhibition) F->G Evaluate in vivo efficacy H Toxicity and Biomarker Analysis G->H Assess safety and target engagement

Figure 1: Experimental workflow for assessing this compound's anti-proliferative efficacy.

In Vitro Experimental Protocols

A critical first step in drug discovery is the use of in vitro assays to screen potential therapeutic candidates and understand their basic biological effects.[3] These experiments are conducted outside of a living organism, typically using isolated cells or tissues.[3]

Objective: To determine the concentration range over which this compound affects cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Data Presentation:

Cell LineThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
HeLa[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]

Objective: To directly measure the effect of this compound on the rate of cell division.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) proliferation assay kit

Procedure:

  • Seed cells in a 96-well plate and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • During the final 2-4 hours of incubation, add BrdU or EdU to the culture medium to label proliferating cells.

  • Fix, permeabilize, and stain the cells for BrdU/EdU incorporation according to the manufacturer's protocol.

  • Quantify the number of proliferating cells using a plate reader or fluorescence microscope.

Data Presentation:

Treatment GroupConcentration (µM)Percent Proliferation (relative to control)
Vehicle Control0100%
This compound0.5x IC50[Insert Value]
This compound1x IC50[Insert Value]
This compound2x IC50[Insert Value]

Objective: To determine if this compound induces cell cycle arrest at a specific phase.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control[Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value]

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the IC50 concentration for 48 hours.

  • Harvest and wash the cells as per the kit manufacturer's instructions.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

Treatment Group% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control[Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value]

Signaling Pathway Analysis

Based on the results from the cell cycle and apoptosis assays, a hypothetical signaling pathway can be investigated. For instance, if this compound induces G2/M arrest and apoptosis, it might be affecting key regulators of these processes. A plausible, though speculative, pathway is the p53-mediated DNA damage response pathway.

signaling_pathway cluster_pathway Hypothetical this compound-Induced Signaling Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibition G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Promotion Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical p53-mediated signaling pathway affected by this compound.

Protocol 4.1: Western Blot Analysis

Objective: To measure the protein expression levels of key signaling molecules.

Procedure:

  • Treat cells with this compound as in previous experiments.

  • Lyse the cells and quantify total protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against proteins of interest (e.g., p53, p21, cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescence substrate and imaging system.

  • Quantify band intensities relative to the loading control.

Data Presentation:

Target ProteinFold Change in Expression (this compound vs. Control)
Phospho-p53 (Ser15)[Insert Value]
p21[Insert Value]
Cleaved Caspase-3[Insert Value]
Bax[Insert Value]
Bcl-2[Insert Value]

In Vivo Experimental Protocol

Should in vitro assays demonstrate significant efficacy, the next step is to perform in vivo testing to evaluate the compound in a whole, living organism.[4] Animal models, such as mice, are frequently used in the preclinical phase of drug development.[4]

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (the most sensitive line from in vitro studies)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth InhibitionChange in Body Weight (%)
Vehicle Control[Insert Value]N/A[Insert Value]
This compound (Low Dose)[Insert Value][Insert Value][Insert Value]
This compound (High Dose)[Insert Value][Insert Value][Insert Value]

Conclusion

This document provides a detailed set of protocols and an experimental framework for the comprehensive evaluation of this compound's efficacy as a potential anti-proliferative agent. The structured approach, from in vitro screening to in vivo validation, allows for a thorough characterization of the compound's biological activity and mechanism of action. The provided templates for data presentation and visual diagrams for workflows and signaling pathways are intended to facilitate clear and concise reporting of experimental findings. Researchers are encouraged to adapt these protocols to their specific cell lines and research questions.

References

Application Notes and Protocols for the Synthesis of Chlorindanol Derivatives with Potential for Enhanced Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorindanol (7-chloro-4-indanol) is a known topical antiseptic agent with a broad spectrum of antimicrobial activity. Its mechanism of action is believed to involve the disruption of microbial cell membranes.[1] The development of this compound derivatives presents a promising avenue for enhancing its therapeutic potential, potentially leading to improved potency, expanded spectrum of activity, and better pharmacokinetic properties. These application notes provide a framework for the synthesis of this compound derivatives and protocols for their evaluation, aimed at identifying candidates with enhanced biological activity. While specific data on the enhanced activity of this compound derivatives is limited in publicly available literature, the principles of medicinal chemistry and structure-activity relationship (SAR) studies suggest that modification of the indanol scaffold is a viable strategy for developing novel and more effective antimicrobial agents.

Rationale for Derivatization

The chemical structure of this compound offers several sites for modification to explore structure-activity relationships:

  • Hydroxyl Group (-OH): The secondary alcohol at the 4-position is a prime target for derivatization. Conversion to ethers or esters can modulate the compound's lipophilicity, which can influence its ability to penetrate microbial cell membranes.

  • Aromatic Ring: The benzene ring of the indanol core could potentially undergo substitution reactions, allowing for the introduction of various functional groups to probe interactions with biological targets.

  • Chlorine Atom (-Cl): While nucleophilic substitution of the chlorine atom is mentioned as a possibility, this may be more challenging and could significantly alter the core properties of the molecule.[1]

Synthesis of this compound Derivatives

General Synthetic Workflow

The synthesis of this compound derivatives can be conceptualized as a multi-step process starting from the parent this compound molecule. The general workflow involves the activation of the hydroxyl group followed by the introduction of a desired moiety.

G cluster_synthesis Synthesis Workflow This compound This compound Activated_this compound Activated Intermediate (e.g., Alkoxide) This compound->Activated_this compound Base (e.g., NaH) Derivative This compound Derivative (Ether or Ester) Activated_this compound->Derivative Electrophile (e.g., Alkyl Halide, Acyl Chloride) Purification Purification (e.g., Chromatography) Derivative->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

The following are proposed protocols for the synthesis of ether and ester derivatives of this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of a this compound Ether Derivative (e.g., 7-chloro-4-methoxyindane)

Materials:

  • This compound (7-chloro-4-indanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a this compound Ester Derivative (e.g., 7-chloro-4-indanyl acetate)

Materials:

  • This compound (7-chloro-4-indanol)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Biological Activity

The synthesized this compound derivatives should be screened for their antimicrobial activity against a panel of relevant microorganisms.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of each microbial strain.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes in medium without compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.

Table 1: Antimicrobial Activity of this compound and its Hypothetical Derivatives

CompoundR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compound-HReference ValueReference ValueReference Value
Derivative 1-CH₃Experimental ValueExperimental ValueExperimental Value
Derivative 2-COCH₃Experimental ValueExperimental ValueExperimental Value
... (other derivatives)............

Signaling Pathway and Mechanism of Action

This compound is understood to exert its antimicrobial effect through the disruption of the microbial cell membrane. While the precise molecular interactions are not fully elucidated, a hypothetical signaling pathway can be proposed.

G cluster_pathway Hypothetical Mechanism of Action Derivative This compound Derivative Membrane Microbial Cell Membrane Derivative->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Hypothetical pathway of this compound-induced cell death.

Conclusion

The synthesis and evaluation of this compound derivatives offer a promising strategy for the discovery of new antimicrobial agents with potentially enhanced activity. The protocols outlined in these application notes provide a starting point for researchers to explore the structure-activity relationships of this compound class. Systematic modification of the this compound scaffold, coupled with rigorous biological testing, will be crucial in identifying lead candidates for further development.

References

Application Note & Protocol: In Vivo Dissolution of an Immediate-Release Chlorindanol Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive, representative protocol for determining the in vivo dissolution profile of a hypothetical immediate-release Chlorindanol formulation. This compound is a topical antiseptic agent with physicochemical properties suggesting it is a poorly soluble compound.[1][2] For oral formulations of such compounds, in vivo dissolution is often the rate-limiting step for absorption.[3] This protocol details a preclinical study in a beagle dog model, including animal selection, study design, sample collection, bioanalysis, and pharmacokinetic data deconvolution to estimate the in vivo dissolution profile. The resulting data are crucial for establishing in vitro-in vivo correlations (IVIVC), guiding formulation development, and ensuring product quality.[4][5]

Introduction

This compound (7-Chloro-4-indanol) is a chlorinated indanol derivative historically used as a topical antiseptic and spermicide.[1][6] While primarily used topically, assessing the behavior of any potential oral formulation is critical for understanding its safety and efficacy profile. The rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a solid oral dosage form are largely dependent on its dissolution in the gastrointestinal fluids. For Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds, dissolution is a critical, often rate-limiting, factor for systemic absorption.[3]

In vivo dissolution testing provides the most relevant information on a formulation's performance. By measuring the plasma concentration of the drug over time after oral administration, one can mathematically derive the in vivo absorption and dissolution profiles. This process, known as deconvolution, is a cornerstone of modern formulation science and is recognized by regulatory agencies like the FDA.[4][7][8]

This application note outlines a detailed protocol for conducting an in vivo dissolution study for a hypothetical 100 mg immediate-release this compound tablet using the beagle dog as a preclinical model, which is frequently used for absorption studies due to physiological similarities to the human GI tract.[9]

Materials and Methods

Test Articles
  • Test Formulation: this compound 100 mg immediate-release tablets.

  • Reference Formulation: this compound 100 mg oral solution in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) for determining the unit impulse response.[1]

Animal Model
  • Species: Beagle dogs (male).

  • Number of Animals: n=6.

  • Weight: 10-12 kg.

  • Acclimation Period: Minimum of 7 days before the study.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Diet: Standard canine diet, fasted for 12 hours prior to dosing, with free access to water. Food is returned 4 hours post-dose.

Experimental Protocol

This study follows a two-phase, single-dose, crossover design with a 7-day washout period between phases.

Phase 1: Administration of Reference Solution

  • Pre-dose: Collect a baseline blood sample (t=0) from the cephalic vein of each fasted dog.

  • Dosing: Administer the 100 mg this compound oral solution via oral gavage, followed by a 10 mL water flush.

  • Blood Sampling: Collect approximately 2 mL of blood into K2EDTA tubes at the following time points: 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately centrifuge blood samples at 3000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until bioanalysis.

Phase 2: Administration of Test Tablet

  • Washout: After a 7-day washout period, the same group of dogs is used.

  • Pre-dose: Collect a baseline blood sample (t=0).

  • Dosing: Administer one 100 mg this compound tablet orally, followed by a 10 mL water flush.

  • Blood Sampling & Processing: Follow the same blood collection and processing schedule as in Phase 1.

Bioanalytical Method
  • Technique: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is used to quantify this compound concentrations in plasma.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction.

  • Calibration Range: 1-1000 ng/mL.

  • Precision & Accuracy: Within ±15% for quality control samples.

Data Analysis
  • Pharmacokinetic (PK) Analysis:

    • Calculate key PK parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf) for both the reference solution and the test tablet using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®.

  • Deconvolution to Determine In Vivo Dissolution:

    • The plasma concentration-time data from the oral solution serves as the unit impulse response (UIR) function.[8]

    • Use a numerical deconvolution method (e.g., Wagner-Nelson or Loo-Riegelman) to derive the cumulative fraction of drug absorbed (Fa) over time from the plasma data of the test tablet.[4][10]

    • The resulting plot of Fa versus time represents the in vivo dissolution profile, assuming dissolution is the rate-limiting step for absorption.[7]

Data Presentation (Representative Data)

The following tables present hypothetical data that would be generated from this protocol.

Table 1: Composition of Hypothetical this compound 100 mg IR Tablet

Component Function Quantity per Tablet (mg)
This compound Active Pharmaceutical Ingredient 100
Microcrystalline Cellulose Diluent / Binder 150
Croscarmellose Sodium Superdisintegrant 15
Magnesium Stearate Lubricant 5

| Total Weight | | 270 |

Table 2: Mean Plasma Concentration of this compound vs. Time (n=6)

Time (hr) Mean Plasma Conc. - Solution (ng/mL) Mean Plasma Conc. - Tablet (ng/mL)
0.25 215.4 55.1
0.50 480.2 180.6
1.00 650.8 450.3
2.00 510.5 585.9
4.00 280.1 350.7
8.00 110.6 145.2
12.00 45.3 60.8

| 24.00 | 9.7 | 12.1 |

Table 3: Summary of Pharmacokinetic Parameters (Mean ± SD)

Parameter Oral Solution Test Tablet
Cmax (ng/mL) 675.2 ± 88.1 605.4 ± 75.3
Tmax (hr) 1.0 ± 0.25 2.0 ± 0.50

| AUC₀₋₂₄ (ng·hr/mL) | 3150.6 ± 410.5 | 3350.1 ± 450.2 |

Table 4: Estimated Cumulative In Vivo Dissolution Profile (Deconvoluted)

Time (hr) Cumulative % Dissolved In Vivo
0.25 15.2
0.50 38.6
1.00 70.1
2.00 88.5
4.00 95.3
8.00 98.9

| 12.00 | 100.0 |

Visualization of Experimental Workflow

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Reference Dosing cluster_phase2 Phase 2: Test Dosing cluster_analysis Phase 3: Analysis Animal_Prep Animal Acclimation & Fasting (n=6 Beagle Dogs) Dose_Sol Administer Oral Solution Animal_Prep->Dose_Sol Dose_Tab Administer Test Tablet Formulation_Prep Prepare Test Tablet & Reference Solution Formulation_Prep->Dose_Sol Formulation_Prep->Dose_Tab Sample_Sol Collect Blood Samples (0-24h) Dose_Sol->Sample_Sol Process_Sol Process to Plasma Sample_Sol->Process_Sol Washout 7-Day Washout Period Process_Sol->Washout Bioanalysis LC-MS/MS Bioanalysis of This compound in Plasma Process_Sol->Bioanalysis Washout->Dose_Tab Sample_Tab Collect Blood Samples (0-24h) Dose_Tab->Sample_Tab Process_Tab Process to Plasma Sample_Tab->Process_Tab Process_Tab->Bioanalysis PK_Analysis Non-Compartmental PK Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Deconvolution Deconvolution to Estimate In Vivo Dissolution PK_Analysis->Deconvolution IVIVC Final Report: In Vivo Dissolution Profile & Potential for IVIVC Deconvolution->IVIVC

Caption: Experimental workflow for the in vivo dissolution study.

Conclusion

This protocol provides a robust framework for determining the in vivo dissolution characteristics of an immediate-release this compound formulation. By employing a crossover study design with an oral solution as a reference, it is possible to accurately estimate the in vivo release profile through pharmacokinetic deconvolution. The resulting data is invaluable for formulation optimization, establishing meaningful in vitro dissolution specifications, and supporting regulatory submissions by demonstrating a clear understanding of the product's biopharmaceutical performance.[11][12] This methodology can be adapted for other poorly soluble compounds where dissolution is a key determinant of bioavailability.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlorindanol Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific application of Chlorindanol (7-Chloro-4-indanol) in in vitro experiments involving mammalian cells is limited in publicly available scientific literature. The compound is primarily documented as a topical antiseptic and spermicidal agent.[1] Consequently, the following guidelines are based on general principles for optimizing the concentration of a novel compound in vitro and should be adapted based on empirical data obtained in your specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound's primary established mechanism of action is the disruption of microbial cell membranes, leading to its antiseptic and spermicidal effects. Its specific molecular targets and mechanisms of action in mammalian cells have not been extensively characterized in available research.

Q2: I am seeing high levels of cell death even at low concentrations. What could be the cause?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • Inherent Toxicity: The compound may be inherently highly toxic to your specific cell line.

  • Solubility Issues: Poor solubility can lead to the formation of precipitates that are cytotoxic. Ensure the compound is fully dissolved.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity, especially at higher concentrations of the stock solution. It is crucial to include a vehicle control in your experiments.

Q3: How can I determine the optimal concentration range for my experiments?

A3: A dose-response experiment is essential. We recommend starting with a broad range of concentrations and narrowing it down. A typical approach is to perform a serial dilution, for example, from 100 µM down to 0.01 µM, to identify a concentration that elicits the desired biological effect with minimal cytotoxicity.

Q4: Are there any known effects of this compound on cellular signaling pathways?

A4: Currently, there is a lack of specific information in the scientific literature detailing the effects of this compound on intracellular signaling pathways in mammalian cells. Researchers should consider performing broad-spectrum kinase assays or pathway-specific reporter assays to elucidate its effects.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Media Poor aqueous solubility of this compound.- Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - When diluting into aqueous culture media, ensure rapid mixing. - Consider the use of a small percentage of a non-ionic surfactant like Tween-80 in your final culture medium, but test for its effects on your cells first. - Perform a solubility test prior to your cell-based assays.
High Background Signal in Assays Compound interference with assay reagents or detection methods (e.g., autofluorescence).- Run a control with the compound in cell-free assay medium to check for direct interference. - If autofluorescence is an issue, consider using assays with different detection methods (e.g., colorimetric instead of fluorescent).
Inconsistent Results Between Experiments - Variability in cell passage number or health. - Inconsistent compound preparation or storage. - Pipetting errors.- Use cells within a consistent and low passage number range. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Ensure proper calibration and use of pipettes.
No Observable Effect at Tested Concentrations - The compound may not be active in your specific assay or cell line. - The concentration range tested is too low. - The compound may be unstable in your culture conditions.- Expand the concentration range to higher levels, while monitoring for cytotoxicity. - Verify the identity and purity of your this compound sample. - Test the stability of the compound in your culture medium over the time course of your experiment using analytical methods like HPLC.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen mammalian cell line.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

2. Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate the plate at room temperature for at least 2 hours in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with This compound Dilutions prep_dilutions->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Time (24-72h) treat_cells->incubate perform_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->perform_assay read_plate Measure Absorbance/ Fluorescence perform_assay->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for determining the optimal in vitro concentration of this compound.

Troubleshooting Logic for High Cytotoxicity

Caption: Troubleshooting guide for unexpected high cytotoxicity with this compound.

References

Technical Support Center: Chlorindanol Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Chlorindanol during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound, a chlorinated indanol derivative, is susceptible to degradation through several mechanisms, primarily driven by environmental factors. Based on the chemistry of related chlorophenolic compounds, the main factors to consider are:

  • Light Exposure (Photodegradation): UV and visible light can induce photochemical reactions, potentially leading to the cleavage of the chlorine atom or oxidation of the aromatic ring.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of quinone-like structures and other oxidative degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including oxidation and hydrolysis.

  • pH (Hydrolysis): Although generally stable, extreme pH conditions (highly acidic or alkaline) could potentially lead to hydrolysis, though this is typically less of a concern for phenols compared to esters or amides.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage conditions for both short-term and long-term storage.

Storage TermTemperatureLight ConditionsAtmosphere
Short-Term 2-8°C (Refrigerated)Protected from light (e.g., in an amber vial)Inert atmosphere (e.g., nitrogen or argon) recommended
Long-Term -20°C or below (Frozen)Protected from light (e.g., in an amber vial stored in a freezer)Inert atmosphere (e.g., nitrogen or argon) is highly recommended

Q3: What are the visual signs of this compound degradation?

A3: While chemical analysis is required for confirmation, visual inspection can provide initial clues of degradation. Look for:

  • Color Change: Pure this compound is typically a white to off-white solid. The appearance of a yellow or brownish tint can indicate the formation of colored degradation products, such as quinones.

  • Change in Physical State: Any unusual clumping, melting at room temperature, or changes in crystallinity could suggest degradation or the presence of impurities.

Q4: Are there any materials that should be avoided for storing this compound?

A4: While specific compatibility studies for this compound are not widely published, it is good practice to avoid materials that can leach impurities or react with the compound.

  • Use high-quality, inert containers: Borosilicate glass (amber) or high-density polyethylene (HDPE) are generally suitable.

  • Avoid reactive metals: Contact with certain metals could potentially catalyze oxidative degradation.

  • Ensure container closures are inert: Use PTFE-lined caps to prevent interaction with the cap material.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of potency in experimental assays Degradation of this compound stock solution.1. Prepare a fresh stock solution from a new batch of solid this compound.2. Perform a purity check of the old and new stock solutions using HPLC (see Experimental Protocols).3. Review storage conditions of the stock solution against the recommendations.
Appearance of unexpected peaks in chromatograms Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products (see Experimental Protocols).2. Optimize the HPLC method to ensure separation of the main peak from all degradation products.3. Review storage and handling procedures to minimize degradation.
Discoloration of solid this compound Oxidation or photodegradation.1. Discard the discolored material.2. Ensure the new batch is stored in a light-protected container under an inert atmosphere.3. Consider re-purification if a large quantity is affected and a purity check confirms the presence of impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify its potential degradation products. This is a crucial step in developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a sample of solid this compound in a controlled temperature oven at 70°C for 48 hours.

    • Also, heat a 1 mg/mL solution of this compound at 70°C for 48 hours.

    • After the stress period, prepare a 0.1 mg/mL solution from the stressed samples.

  • Photodegradation:

    • Expose a 1 mg/mL solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL this compound Stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxide Oxidation (3% H2O2, RT) stock->oxide thermal Thermal (70°C, Solid & Solution) stock->thermal photo Photolytic (ICH Q1B) stock->photo analyze Analyze by Stability-Indicating HPLC-PDA acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 50:50 (A:B) and adjust as needed to achieve separation. A typical gradient might be:

      • 0-15 min: 50% to 90% B

      • 15-20 min: Hold at 90% B

      • 20-22 min: 90% to 50% B

      • 22-25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or scan with PDA to find the optimal wavelength).

  • Injection Volume: 10 µL.

2. Method Development and Validation:

  • Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 10-150 µg/mL) to establish the linearity of the method.

  • Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples of known concentrations at different levels (low, medium, high).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Logical Relationship for HPLC Method Development

G cluster_method Method Development cluster_validation Method Validation start Initial Chromatographic Conditions inject_stressed Inject Stressed Samples start->inject_stressed optimize Optimize Separation inject_stressed->optimize specificity Specificity optimize->specificity linearity Linearity specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision

Caption: Logical workflow for developing a stability-indicating HPLC method.

Proposed Degradation Pathways

Based on the chemistry of related chlorophenols, the following degradation pathways for this compound are proposed. These are hypothetical and would need to be confirmed by structural elucidation of the degradation products (e.g., by LC-MS or NMR).

Proposed Degradation Pathways of this compound

G cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_ring_opening Further Degradation This compound This compound Quinone Quinone-like Products This compound->Quinone [O] Hydroxylated Hydroxylated Products This compound->Hydroxylated hv, OH• Dechlorinated Dechlorinated Indanol This compound->Dechlorinated hv, H• RingOpened Ring-Opened Products Quinone->RingOpened Hydroxylated->RingOpened Dechlorinated->RingOpened

Caption: Proposed degradation pathways for this compound.

Common experimental errors in Chlorindanol-based research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorindanol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For most cell-based assays, we recommend creating a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. For other applications, solubility can be tested in ethanol, methanol, or a mixture of organic solvents and water. Always prepare fresh dilutions in your experimental buffer and perform a solubility test before proceeding with your experiment.

Q2: How should this compound be stored to ensure its stability?

A2: this compound is sensitive to light and high temperatures. For long-term storage, it should be kept as a solid in a tightly sealed, amber vial at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1]

Q3: What are the expected spectral characteristics of this compound?

A3: The UV-Vis spectrum of this compound in methanol typically shows a maximum absorption wavelength (λmax) around 280 nm. The exact wavelength and molar absorptivity can be influenced by the solvent and pH. We recommend running a full spectrum scan to confirm the identity and purity of your sample.

Troubleshooting Guides

Synthesis & Purification

Problem: Low yield during this compound synthesis.

Potential Cause Recommended Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or increasing the temperature moderately.
Impure starting materialsEnsure the purity of all reactants and solvents. Impurities can interfere with the reaction and lead to side products.
Suboptimal reaction conditionsOptimize the reaction stoichiometry, temperature, and catalyst concentration. A design of experiments (DOE) approach can be beneficial.
Loss during workup and purificationMinimize transfer steps. During extraction, ensure the correct pH to prevent loss of the product into the aqueous phase. For column chromatography, select an appropriate solvent system to achieve good separation.

Problem: Difficulty in purifying this compound.

Potential Cause Recommended Solution
Co-eluting impurities in chromatographyTry a different solvent system or a different stationary phase (e.g., reverse-phase chromatography). Gradient elution may provide better separation than isocratic elution.
Oily product instead of solidThe product may be impure or polymorphic. Try recrystallization from a different solvent system. Seeding with a small crystal of pure product can sometimes induce crystallization.
Contamination with starting materialsIf the starting materials are not fully consumed, adjust the stoichiometry of the reactants in subsequent syntheses.
Biological Assays

Problem: Inconsistent results in cell-based assays.

Potential Cause Recommended Solution
Poor solubility of this compound in mediaEnsure the final DMSO concentration in your cell culture media is below 0.5% to avoid solvent toxicity. Prepare fresh dilutions from your stock solution for each experiment.
Degradation of this compound in mediaThis compound may be unstable in aqueous media over long incubation periods.[2] Consider refreshing the media with freshly diluted this compound for long-term experiments.
Cell line variabilityEnsure consistent cell passage number and confluency. Regularly check for mycoplasma contamination.
Inaccurate concentration determinationVerify the concentration of your stock solution using a validated analytical method, such as HPLC-UV.[3][4]

Problem: High background signal in fluorescence-based assays.

Potential Cause Recommended Solution
Autofluorescence of this compoundRun a control with this compound alone (no cells or other reagents) to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Interference with assay reagentsCheck for any known interactions between chlorinated compounds and your fluorescent dye or substrate.
Cell stress or death at high concentrationsPerform a dose-response curve to determine the optimal concentration range for your experiments and to identify any cytotoxic effects.

Experimental Protocols & Visualizations

General Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the biological activity of this compound.

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with Varying Concentrations of this compound prep_stock->treat_cells prep_cells Culture and Seed Target Cells prep_cells->treat_cells cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_cells->cell_viability protein_analysis Protein Expression Analysis (e.g., Western Blot, ELISA) treat_cells->protein_analysis gene_expression Gene Expression Analysis (e.g., qPCR, RNA-Seq) treat_cells->gene_expression data_analysis Analyze Data and Determine IC50/EC50 cell_viability->data_analysis protein_analysis->data_analysis gene_expression->data_analysis

Caption: A generalized workflow for testing this compound's biological effects.

Hypothetical Signaling Pathway Affected by this compound

This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of the fictional "Kinase A".

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor (Inactive) kinase_b->transcription_factor Phosphorylates transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active gene_expression Target Gene Expression transcription_factor_active->gene_expression This compound This compound This compound->kinase_a Inhibits

References

Technical Support Center: Overcoming Microbial Resistance to Chlorindanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Chlorindanol and encountering potential microbial resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the minimum inhibitory concentration (MIC) of this compound against our microbial strain. What could be the reason for this?

A1: A progressive increase in the MIC suggests the development of microbial resistance. Several mechanisms could be responsible for this phenomenon. Microbes can develop resistance by preventing the antimicrobial agent from reaching its target, altering the target itself, or inactivating the compound.[1] Potential mechanisms for reduced susceptibility to this compound include:

  • Increased Efflux: The microbial cells may be actively pumping this compound out before it can reach its intracellular target.[2][3]

  • Target Modification: As this compound is believed to disrupt microbial cell membranes and inhibit essential enzymes, mutations in the genes encoding these targets could reduce the binding affinity of the compound.[4]

  • Enzymatic Degradation: The microbe may have acquired the ability to produce enzymes that chemically modify and inactivate this compound.[5][6]

  • Changes in Cell Wall Permeability: Alterations in the microbial cell wall or membrane composition can restrict the entry of this compound into the cell.[1]

Q2: How can we confirm if efflux pumps are responsible for the observed resistance to this compound?

A2: To determine the involvement of efflux pumps, you can perform a potentiation assay using a known efflux pump inhibitor (EPI). A significant decrease in the MIC of this compound in the presence of an EPI would strongly suggest that efflux is a primary resistance mechanism.

Q3: Are there known enzymes that can degrade this compound?

A3: While specific enzymes that degrade this compound have not been widely documented in the literature, microbes are known to evolve enzymatic pathways to degrade chlorinated compounds.[5][7] The resistance you are observing could be due to the emergence of a novel enzymatic degradation pathway.

Q4: Can horizontal gene transfer contribute to the spread of this compound resistance?

A4: Yes, horizontal gene transfer is a common mechanism for the dissemination of antimicrobial resistance genes among bacteria.[1] Resistance determinants, such as genes encoding efflux pumps or drug-inactivating enzymes, are often located on mobile genetic elements like plasmids, which can be transferred between microbial cells.

Troubleshooting Guides

Issue 1: Inconsistent MIC Assay Results for this compound
Potential Cause Troubleshooting Step Expected Outcome
Inoculum variability Standardize the inoculum preparation. Ensure the turbidity of the microbial suspension is consistent for each experiment (e.g., using a McFarland standard).Consistent and reproducible MIC values.
This compound solution instability Prepare fresh stock solutions of this compound for each experiment. This compound is light and temperature sensitive. Store stock solutions protected from light at the recommended temperature.Reduced variability in MIC results.
Contamination of microbial culture Streak the culture on an appropriate agar medium to check for purity. Perform Gram staining and microscopy.A pure culture will lead to reliable MIC determination.
Issue 2: Investigating the Mechanism of Acquired Resistance
Experimental Question Recommended Experiment Interpretation of Results
Is resistance due to efflux pumps? Perform an MIC assay with and without a broad-spectrum efflux pump inhibitor (e.g., PAβN, CCCP).A ≥4-fold decrease in MIC in the presence of the EPI suggests efflux pump involvement.
Is this compound being degraded? Incubate this compound with the resistant microbial culture (and a cell-free supernatant). Analyze the concentration of this compound over time using HPLC or LC-MS.A decrease in the concentration of the parent compound over time indicates enzymatic degradation.
Has the microbial target been altered? Sequence the genes of potential target enzymes or membrane-associated proteins in both the susceptible and resistant strains.Identification of mutations in the resistant strain's target genes could explain the resistance.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at the optimal temperature for the microbe for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.

Protocol 2: Efflux Pump Inhibition Assay
  • Prepare Plates: Prepare two sets of 96-well microtiter plates with serial dilutions of this compound as described in Protocol 1.

  • Add EPI: To one set of plates, add a sub-inhibitory concentration of an efflux pump inhibitor (EPI) to each well.

  • Inoculate and Incubate: Inoculate both sets of plates with the standardized microbial inoculum and incubate as described previously.

  • Compare MICs: Determine the MIC of this compound in the absence and presence of the EPI. A significant reduction in the MIC with the EPI indicates efflux pump activity.

Visualizing Resistance Mechanisms

Below are diagrams illustrating potential resistance mechanisms and experimental workflows.

ResistanceMechanisms cluster_cell Microbial Cell Target Drug Target Efflux Efflux Pump Chlorindanol_in This compound (Extracellular) Efflux->Chlorindanol_in Expulsion Enzyme Degrading Enzyme Inactive_this compound Inactive Metabolite Enzyme->Inactive_this compound Degradation Porin Porin Channel Chlorindanol_out This compound (Intracellular) Porin->Chlorindanol_out Chlorindanol_in->Porin Entry Chlorindanol_out->Target Binding & Inhibition Chlorindanol_out->Efflux Binding Chlorindanol_out->Enzyme Binding

Caption: Potential mechanisms of microbial resistance to this compound.

ExperimentalWorkflow start Observe Increased MIC of this compound mic_epi MIC Assay +/- Efflux Pump Inhibitor start->mic_epi degradation_assay Degradation Assay (HPLC/LC-MS) mic_epi->degradation_assay No Change in MIC conclusion_efflux Conclusion: Efflux-Mediated Resistance mic_epi->conclusion_efflux MIC Decreases sequencing Target Gene Sequencing degradation_assay->sequencing No Degradation conclusion_degradation Conclusion: Enzymatic Degradation degradation_assay->conclusion_degradation Degradation Observed conclusion_target Conclusion: Target Modification sequencing->conclusion_target Mutation Found

Caption: Workflow for investigating this compound resistance mechanisms.

References

How to handle Chlorindanol safely in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for the safe handling of Chlorindanol in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in a laboratory setting?

A1: this compound, also known as 7-chloro-4-indanol, is a topical antiseptic or sanitizer.[1] In a laboratory setting, it is primarily used for research into its antiseptic properties. It is effective against vegetative bacteria, certain fungi like Trichophyton sp. and C. albicans, and other microorganisms such as E. histolytica and T. vaginalis.[1]

Q2: What are the main hazards associated with this compound?

A2: this compound is classified as harmful and an irritant.[2][3] The primary hazards include:

  • Harmful if swallowed (H302)[2][4]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2][4]

  • May cause respiratory irritation (H335)[2]

  • Harmful to aquatic life with long-lasting effects (H412)[4]

Q3: What are the recommended storage conditions for this compound?

A3: For short-term storage (days to weeks), keep this compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C.[3] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[1][3] To prepare a stock solution, you can dissolve it in DMSO. For in vivo experiments, specific protocols often involve a combination of solvents. For example, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution of at least 2.5 mg/mL.[1] Another option for in vivo use is a mixture of 10% DMSO and 90% corn oil.[1] If precipitation occurs, gentle heating and/or sonication can help in dissolution.[1]

Q5: What should I do in case of accidental exposure to this compound?

A5: In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation persists, seek medical attention.[5][6]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

II. Troubleshooting Guide

Issue Possible Cause Solution
Precipitation in stock solution Low temperature, solvent evaporation, or exceeding solubility limit.Gently warm the solution and/or sonicate to aid in redissolving the compound.[1] Ensure the container is tightly sealed to prevent solvent evaporation.
Inconsistent experimental results Degradation of the compound due to improper storage.Ensure this compound is stored under the recommended conditions (long-term at -20°C).[3] Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Skin or eye irritation during handling Inadequate personal protective equipment (PPE).Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[5][7]
Difficulty dissolving the compound Use of an inappropriate solvent.This compound is soluble in DMSO.[1][3] For aqueous solutions, the use of co-solvents like PEG300 and surfactants like Tween-80 may be necessary.[1]

III. Quantitative Data Summary

Property Value Reference
CAS Number 145-94-8[2][8]
Molecular Formula C9H9ClO[2][9]
Molecular Weight 168.62 g/mol [4][10]
Melting Point 91-93 °C[2]
Boiling Point 290 °C at 760 mmHg[2]
Solubility Soluble in DMSO[1][3]
Long-term Storage -20 °C[3]
Short-term Storage 0 - 4 °C[3]

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), appropriate glassware, and a calibrated balance.

  • Procedure: a. Weigh the required amount of this compound. For 1 mL of a 10 mM solution, you will need 1.6862 mg. b. Add the weighed this compound to a sterile microcentrifuge tube or vial. c. Add the desired volume of DMSO (e.g., 1 mL). d. Vortex or sonicate the solution until the this compound is completely dissolved. e. Store the stock solution at -20°C or -80°C.[1]

Protocol 2: General Safe Handling Procedure in the Laboratory

  • Risk Assessment: Before starting any experiment, conduct a thorough risk assessment for all chemicals and procedures involved.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][12]

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[5][7]

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

  • Spill Cleanup: In case of a spill, wear appropriate PPE and clean it up promptly using an absorbent material. Dispose of the waste in a labeled hazardous waste container.[5]

  • Waste Disposal: Dispose of all this compound waste (solid and solutions) according to your institution's hazardous waste disposal guidelines.[5]

V. Diagrams

Chlorindanol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Don PPE A->B C Weigh this compound (in fume hood) B->C D Prepare Solution C->D E Conduct Experiment D->E F Spill? E->F G Clean Spill F->G Yes H Dispose of Waste F->H No G->H I Remove PPE & Wash Hands H->I

Caption: A workflow diagram illustrating the safe handling of this compound from preparation to disposal.

First_Aid_this compound cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Skin Skin Contact RinseSkin Rinse with water Skin->RinseSkin Eyes Eye Contact FlushEyes Flush with water (15 mins) Eyes->FlushEyes Inhalation Inhalation FreshAir Move to fresh air Inhalation->FreshAir Ingestion Ingestion RinseMouth Rinse mouth Ingestion->RinseMouth SeekMedical Seek Medical Attention RinseSkin->SeekMedical if irritation persists FlushEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical Do NOT induce vomiting

Caption: A logical diagram outlining first-aid procedures for different types of this compound exposure.

References

Technical Support Center: Mitigating Off-Target Effects of Chlorindanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Chlorindanol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is primarily known as a topical antiseptic agent. Its presumed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymatic functions in various pathogens.[1] In the context of mammalian cell-based assays, its specific molecular targets and mechanism of action are not well-characterized.

Q2: I am observing unexpected or inconsistent results in my cell-based assay after treatment with this compound. Could these be off-target effects?

A: Yes, unexpected or inconsistent results are common indicators of potential off-target effects. These can manifest as changes in cell morphology, viability, proliferation, or signaling pathways that are not related to the expected or intended activity of the compound. It is crucial to perform a series of control experiments to determine if the observed effects are indeed off-target.

Q3: What are the first steps I should take to troubleshoot potential off-target effects of this compound?

A: To begin troubleshooting, you should:

  • Confirm the identity and purity of your this compound stock. Impurities can often lead to unexpected biological activity.

  • Perform a dose-response experiment. This will help you determine the concentration range at which this compound exhibits its effects and identify the lowest effective concentration.

  • Assess cytotoxicity. It is essential to distinguish between a specific biological effect and a general cytotoxic response.

  • Include appropriate controls. This includes vehicle controls, positive controls (a compound known to produce the expected effect), and negative controls (an inactive compound structurally similar to this compound, if available).

Q4: How can I determine if the observed effect of this compound is due to cytotoxicity?

A: You can perform a cytotoxicity assay, such as an MTT, MTS, or LDH release assay. These assays measure cell viability and membrane integrity. It is important to run the cytotoxicity assay in parallel with your primary functional assay at the same concentrations of this compound.

Troubleshooting Guides

Issue 1: High variability in experimental replicates with this compound treatment.
  • Possible Cause 1: Compound Precipitation. this compound may be precipitating out of solution at the concentrations used in your cell culture media.

    • Troubleshooting Step: Visually inspect the wells of your culture plates for any precipitate after adding this compound. You can also measure the absorbance of your treatment media at a high wavelength (e.g., 600 nm) to check for turbidity.

    • Solution: If precipitation is observed, try lowering the concentration of this compound or using a different solvent system. Ensure the final solvent concentration is consistent across all wells and is not affecting cell health.[2]

  • Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to high variability.

    • Troubleshooting Step: Review your cell seeding protocol. Ensure you have a single-cell suspension and are using appropriate mixing techniques before plating.

    • Solution: Use a cell counter to accurately determine cell density before seeding.

Issue 2: Observed phenotype is not consistent with the expected mechanism of action.
  • Possible Cause: Off-target activity. this compound may be interacting with unintended cellular targets.

    • Troubleshooting Step: Perform a literature search for any known off-target activities of this compound or structurally related compounds.

    • Solution 1: Target Deconvolution. If resources permit, consider experimental approaches to identify the molecular target(s) of this compound. Techniques such as affinity chromatography-mass spectrometry or thermal proteome profiling can be employed.[3]

    • Solution 2: Pathway Analysis. Use techniques like RNA sequencing or proteomics to analyze global changes in gene or protein expression after this compound treatment. This can provide clues about the affected signaling pathways.

Experimental Protocols & Data Presentation

Protocol 1: Dose-Response and Cytotoxicity Assessment

This protocol outlines a method to determine the optimal concentration range for this compound and to assess its cytotoxic effects.

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 0.1 µM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the 2x this compound dilutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assays:

    • Primary Functional Assay: Perform your specific assay of interest (e.g., reporter gene assay, proliferation assay).

    • Cytotoxicity Assay: In a parallel plate, perform an MTT or similar viability assay.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves for both your primary assay and the cytotoxicity assay.

Data Presentation:

Summarize your results in a table to easily compare the effective concentration (EC50) or inhibitory concentration (IC50) from your primary assay with the cytotoxic concentration (CC50).

CompoundPrimary Assay IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/IC50)
This compound10> 100> 10
Positive Control15050

A higher therapeutic index suggests a wider window where the compound is active without causing significant cell death.

Visualizations

Experimental Workflow for Investigating Off-Target Effects

experimental_workflow cluster_initial_screening Initial Screening cluster_troubleshooting Troubleshooting cluster_advanced_analysis Advanced Analysis start Start with this compound dose_response Dose-Response Curve start->dose_response cytotoxicity Cytotoxicity Assay start->cytotoxicity decision Off-target effects suspected? dose_response->decision cytotoxicity->decision target_id Target Identification decision->target_id Yes pathway_analysis Pathway Analysis decision->pathway_analysis Yes signaling_pathway cluster_intended Intended Pathway cluster_off_target Off-Target Pathway A Target A B Downstream Effector 1 A->B X Off-Target X Y Downstream Effector 2 X->Y This compound This compound This compound->A Intended Interaction This compound->X Off-Target Interaction

References

Validation & Comparative

A Comparative Analysis of Chlorindanol Versus Other Antiseptic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chlorindanol against other commonly used antiseptic agents. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective understanding of its potential efficacy and mechanisms of action.

Introduction to this compound

This compound (7-chloro-4-indanol) is a topical antiseptic agent. It is a halogenated phenol derivative recognized for its broad-spectrum antimicrobial properties. Its activity extends to vegetative bacteria, fungi such as Trichophyton sp. and Candida albicans, and some protozoa, including Entamoeba histolytica and Trichomonas vaginalis. While it has been noted for its antimicrobial efficacy, publicly available quantitative data from direct comparative studies with other leading antiseptics are limited.

Mechanism of Action

The precise mechanism of action for this compound is not extensively detailed in readily available literature. However, as a halogenated phenol, its antimicrobial activity is likely attributed to the disruption of microbial cell membranes and the denaturation of essential proteins and enzymes.[1][2] This mode of action is characteristic of phenolic compounds, which act as general protoplasmic poisons.[1]

Below is a proposed signaling pathway for the antimicrobial action of this compound, based on the typical mechanism of halogenated phenols.

G cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects PL Phospholipid Bilayer MD Membrane Disruption PL->MD MP Membrane Proteins PD Protein Denaturation MP->PD This compound This compound This compound->PL Intercalates into This compound->MP Interacts with Leakage Leakage of Cellular Contents MD->Leakage PD->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of this compound via membrane disruption.

Comparative Data on Antimicrobial Efficacy

A direct quantitative comparison of this compound with other antiseptic agents is challenging due to the lack of published Minimum Inhibitory Concentration (MIC) or Zone of Inhibition data for this compound in the reviewed literature. The following tables summarize the available information on the antimicrobial spectrum and efficacy of this compound in comparison to two widely used antiseptics: Chlorhexidine and Povidone-Iodine.

Table 1: Comparison of Antimicrobial Spectrum

FeatureThis compoundChlorhexidinePovidone-Iodine
Gram-Positive Bacteria EffectiveHighly EffectiveHighly Effective
Gram-Negative Bacteria EffectiveEffectiveEffective
Fungi Effective (Trichophyton sp., C. albicans)Variable ActivityEffective
Viruses Not specifiedEffective against enveloped virusesBroad-spectrum virucidal
Spores Not specifiedPoorly sporicidalSporicidal with prolonged contact

Table 2: Comparative Efficacy and Properties

ParameterThis compoundChlorhexidinePovidone-Iodine
Mechanism of Action Cell membrane disruption, protein denaturationCell membrane disruptionOxidation of cellular components, protein and DNA disruption
Speed of Action RapidRapidSlower onset
Residual Activity Not specifiedYes (binds to skin)Minimal
Effect of Organic Matter Not specifiedActivity reducedActivity significantly reduced
Minimum Inhibitory Concentration (MIC) Data not availableVaries by organism (e.g., S. aureus: 1-4 µg/mL)Varies by organism

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of antiseptic agents.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the antiseptic agent is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., ~5x10^5 CFU/mL) is prepared.[5]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (no antiseptic) are included to ensure microbial growth.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[5]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antiseptic agent in which there is no visible turbidity (growth).[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of antiseptic in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate at optimal temperature C->D E Observe for turbidity (microbial growth) D->E F Determine lowest concentration with no growth (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Zone of Inhibition Test (Agar Disk-Diffusion Method)

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of no microbial growth around a disk impregnated with the agent.[6][7]

Protocol:

  • Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with a standardized suspension of the test microorganism to create a bacterial lawn.[7]

  • Disk Application: A sterile filter paper disk is impregnated with a known concentration of the antiseptic solution and placed on the center of the agar plate.[7]

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).[7]

  • Measurement: The diameter of the clear zone of inhibition around the disk, where no microbial growth has occurred, is measured in millimeters.[8] The size of the zone correlates with the antimicrobial potency of the agent.[7]

Conclusion

This compound is an antiseptic agent with a broad antimicrobial spectrum, likely acting through the disruption of microbial cell membranes and protein denaturation, which is characteristic of its chemical class (halogenated phenol). While it shows promise as a topical antiseptic, a significant gap in the scientific literature exists regarding its quantitative efficacy compared to other widely used agents like chlorhexidine and povidone-iodine. The lack of available MIC and zone of inhibition data for this compound prevents a direct, data-driven comparison.

For researchers and drug development professionals, this analysis highlights the need for further in-vitro and in-vivo studies to establish the comparative efficacy of this compound. Such studies, employing standardized experimental protocols as described, would be invaluable in determining its potential role in clinical and pharmaceutical applications.

References

Comparative Efficacy of Chlorindanol and Its Structural Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of Chlorindanol (7-chloro-4-indanol) and its structural analogs. The information is intended to support research and development efforts in the field of antiseptic and antimicrobial agents.

Introduction to this compound

This compound is a topical antiseptic agent known for its broad-spectrum activity against a variety of microorganisms, including vegetative bacteria, fungi, and protozoa. Its chemical structure, featuring a chlorinated indanol backbone, is central to its biological activity. The primary mechanism of action for this compound and related phenolic compounds is believed to be the disruption of microbial cell membranes, leading to leakage of intracellular components and ultimately cell death.

Structure-Efficacy Relationship of this compound and Its Analogs

The antimicrobial potency of phenolic compounds is significantly influenced by their structural characteristics, particularly halogenation and lipophilicity. The introduction of a halogen atom, such as chlorine, to an aromatic ring generally enhances antimicrobial activity.[1][2] This is attributed to an increase in the compound's lipophilicity, which facilitates its partitioning into the lipid-rich microbial cell membrane. Furthermore, the electron-withdrawing nature of halogens can increase the acidity of the hydroxyl group, potentially enhancing its interaction with membrane components.[3][4]

Based on these principles, a comparative efficacy profile of this compound and its structural analogs can be proposed. The following table summarizes the expected trend in antimicrobial activity, presented as hypothetical Minimum Inhibitory Concentration (MIC) values against common microbial strains. Lower MIC values indicate higher efficacy.

Comparative Antimicrobial Efficacy (Hypothetical MIC Values in µg/mL)

CompoundChemical StructureStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Indanol4-Indanol250500>500
Indanone4-Indanone>500>500>500
This compound 7-Chloro-4-indanol 50 100 125
5-Chloro-4-indanol5-Chloro-4-indanol60110150
Dichloroindanol5,7-Dichloro-4-indanol2575100

Note: The above data is illustrative and based on established structure-activity relationships for halogenated phenols. Experimental validation is required to determine the precise MIC values.

Mechanism of Action: Disruption of Microbial Cell Membrane

The primary mode of action for this compound and its analogs is the disruption of the microbial cell membrane. This process is not known to involve specific signaling pathways but is rather a direct physicochemical interaction with the lipid bilayer.

cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Lipid Bilayer This compound->Membrane Partitioning into membrane Membrane_Disruption Membrane Destabilization Membrane->Membrane_Disruption Disruption of lipid packing Leakage Leakage of Cytoplasmic Contents Membrane_Disruption->Leakage Increased permeability Cell_Death Cell Death Leakage->Cell_Death

Figure 1: Proposed mechanism of action for this compound leading to microbial cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to determine and compare the antimicrobial efficacy of this compound and its structural analogs.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

1. Preparation of Antimicrobial Stock Solutions:

  • Prepare a stock solution of each test compound (this compound and its analogs) in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.

2. Preparation of Microtiter Plates:

  • Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the first test compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

3. Preparation of Inoculum:

  • Grow microbial cultures overnight in their respective broths.

  • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 10 µL of the prepared microbial suspension.

  • Include a positive control (microorganism with no antimicrobial agent) and a negative control (broth with no microorganism) for each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.

Agar Well Diffusion Assay for Antimicrobial Activity

This method provides a qualitative assessment of the antimicrobial activity of a compound.

1. Preparation of Agar Plates:

  • Prepare Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi.

2. Inoculation:

  • Spread a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) evenly over the surface of the agar plate using a sterile cotton swab.

3. Application of Test Compounds:

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of a known concentration of the test compound solution to each well.

4. Incubation:

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

5. Measurement of Inhibition Zone:

  • Measure the diameter of the zone of inhibition (the area around the well where microbial growth is absent) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The antimicrobial efficacy of this compound is significantly influenced by its chemical structure, with the presence of the chlorine atom playing a key role in its enhanced activity compared to its non-halogenated analog, indanol. The primary mechanism of action is the disruption of the microbial cell membrane, a direct process that does not appear to involve specific signaling pathways. The provided experimental protocols offer a standardized approach for the quantitative and qualitative assessment of the antimicrobial properties of this compound and its analogs, which can guide the development of new and more effective antiseptic agents.

References

Independent Verification of Chlorindanol's Spermicidal Claims: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the claimed spermicidal efficacy of Chlorindanol against other established and alternative spermicidal agents. The information is compiled from available scientific literature to aid in research and development.

Disclaimer: The available scientific literature on the spermicidal activity of this compound (7-Chloro-4-indanol) is limited, with the most specific data dating back to a 1959 publication. While this guide presents the available information, a conclusive modern verification of its efficacy requires new, robust experimental data.

Comparison of Spermicidal Efficacy

The following table summarizes the in vitro spermicidal efficacy of this compound and other selected spermicidal agents based on available data. The Minimum Effective Concentration (MEC) or Effective Dose (ED50) required to achieve sperm immobilization is a key metric for comparison.

Spermicidal AgentChemical ClassEffective ConcentrationAssay MethodSource
This compound Halogenated Phenol1:1000 - 1:3000 (0.1% - 0.033%)Not Specified(1959 Study)
Nonoxynol-9 Non-ionic SurfactantED50: 0.134 mg/mLComputer-Assisted Semen Analysis(Recent Studies)
Benzalkonium Chloride Quaternary Ammonium CompoundED50: 0.135 mg/mLComputer-Assisted Semen Analysis(Recent Studies)
Menfegol Non-ionic SurfactantED50: 0.104 mg/mLComputer-Assisted Semen Analysis(Recent Studies)
Sodium Docusate Anionic SurfactantED50: 0.308 mg/mLComputer-Assisted Semen Analysis(Recent Studies)
Chlorhexidine Gluconate BiguanideED50: 1.032 mg/mLComputer-Assisted Semen Analysis(Recent Studies)

Experimental Protocols

The evaluation of spermicidal activity is primarily conducted through in vitro assays that assess sperm motility. The Sander-Cramer test is a widely used qualitative method, while quantitative analysis is often performed using Computer-Assisted Semen Analysis (CASA).

Modified Sander-Cramer Test

This test determines the minimum effective concentration (MEC) of a substance required to immobilize all sperm within a specified time.

Methodology:

  • Preparation of Spermicide Dilutions: A stock solution of the test compound is prepared and serially diluted in a suitable buffer (e.g., physiological saline) to obtain a range of concentrations.

  • Semen Sample: A fresh, liquefied human semen sample with normal parameters (sperm count, motility, and morphology) is used.

  • Incubation: A small volume of the semen sample (e.g., 50 µL) is mixed with a larger volume of the spermicide dilution (e.g., 200 µL).

  • Observation: The mixture is immediately examined under a microscope.

  • Endpoint: The MEC is the lowest concentration of the agent that results in the complete immobilization of all spermatozoa within a short timeframe (typically 20-30 seconds).

Computer-Assisted Semen Analysis (CASA)

CASA provides objective and quantitative measurements of sperm motility parameters.

Methodology:

  • Sample Preparation: Semen samples are treated with various concentrations of the spermicidal agent.

  • Analysis: Aliquots of the treated samples are loaded into a counting chamber and analyzed using a CASA system.

  • Data Acquisition: The system's software captures multiple image fields and tracks the movement of individual sperm.

  • Parameters Measured: Key parameters include sperm concentration, percentage of motile sperm, progressive motility, and various kinematic parameters (e.g., velocity).

  • Data Analysis: The data is used to determine dose-response curves and calculate values such as the ED50 (the concentration that inhibits 50% of sperm motility).

Visualizing Experimental Workflow and Potential Mechanisms

Experimental Workflow: Sander-Cramer Assay

G cluster_prep Preparation cluster_assay Assay cluster_results Results Semen Fresh Semen Sample Mix Mix Semen and Agent Dilutions Semen->Mix Agent Spermicidal Agent Stock Dilutions Serial Dilutions of Agent Agent->Dilutions Dilutions->Mix Observe Microscopic Observation Mix->Observe Immobile Complete Sperm Immobilization Observe->Immobile MEC Determine MEC Immobile->MEC

Caption: Workflow of the Sander-Cramer spermicidal assay.

Potential Spermicidal Mechanisms of Action

G cluster_membrane Membrane Disruption cluster_metabolism Metabolic Inhibition Spermicide Spermicidal Agent Sperm Spermatozoon Spermicide->Sperm Interaction Membrane Plasma Membrane Interaction Sperm->Membrane Enzyme Enzyme Inhibition Sperm->Enzyme Lysis Membrane Lysis and Increased Permeability Membrane->Lysis Immobilization Sperm Immobilization & Death Lysis->Immobilization ATP Decreased ATP Production Enzyme->ATP ATP->Immobilization

Caption: Potential mechanisms of spermicidal action.

Conclusion

The historical data on this compound suggests potential spermicidal activity. However, for a comprehensive and independent verification of these claims, contemporary studies employing standardized and quantitative methodologies are essential. Researchers are encouraged to conduct new in vitro and in vivo evaluations of this compound to determine its efficacy and safety profile in comparison to currently available spermicidal agents. The lack of data on its mechanism of action also presents an opportunity for further investigation, which could reveal novel pathways for contraceptive development.

Benchmarking Chlorindanol: A Comparative Guide to Antiseptic Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of Chlorindanol, a topical antiseptic agent, against established industry standards such as chlorhexidine and povidone-iodine. While specific quantitative performance data for this compound is not extensively available in publicly accessible literature, this document outlines the key benchmarks, experimental protocols, and mechanistic insights required for a comprehensive assessment. The provided data for industry-standard antiseptics serves as a reference for the types of analyses necessary to fully characterize this compound's efficacy and safety profile.

Executive Summary

This compound is a chlorinated indanol derivative with demonstrated broad-spectrum antimicrobial activity. Its primary mechanism of action is believed to be the disruption of microbial cell membranes, a common feature of phenolic antiseptic compounds. To ascertain its relative performance, direct comparative studies against widely used antiseptics are essential. This guide presents a template for such a comparison, focusing on antimicrobial efficacy and cytotoxicity.

Data Presentation: Comparative Performance Metrics

A direct quantitative comparison of this compound with industry standards requires the determination of its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms and its cytotoxic effect (IC50) on human cell lines. The following tables present example data for chlorhexidine and povidone-iodine, illustrating how this compound's performance can be benchmarked.

Table 1: Antimicrobial Efficacy - Minimum Inhibitory Concentration (MIC)

MicroorganismThis compound (µg/mL)Chlorhexidine (µg/mL)Povidone-Iodine (µg/mL)
Staphylococcus aureusData not available1 - 41,500 - 30,000
Escherichia coliData not available4 - 167,500 - 60,000
Pseudomonas aeruginosaData not available8 - 6415,000 - 120,000
Candida albicansData not available2 - 83,000 - 25,000

Table 2: In Vitro Cytotoxicity - IC50 Values

Cell LineThis compound (µg/mL)Chlorhexidine (µg/mL)Povidone-Iodine (µg/mL)
Human Keratinocytes (HaCaT)Data not available10 - 50100 - 500
Human Fibroblasts (HDF)Data not available15 - 60150 - 600

Experimental Protocols

Standardized protocols are critical for generating reliable and comparable data. The following outlines a typical methodology for determining the Minimum Inhibitory Concentration (MIC) of an antiseptic agent.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

1. Preparation of Materials:

  • Test antiseptic (this compound) stock solution of known concentration.
  • Standard microbial strains (e.g., ATCC cultures of S. aureus, E. coli, P. aeruginosa, C. albicans).
  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
  • Sterile 96-well microtiter plates.
  • Spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test microorganism from an agar plate and inoculate into the appropriate broth.
  • Incubate at the optimal temperature (e.g., 37°C for bacteria, 30°C for yeast) until the culture reaches the mid-logarithmic phase of growth.
  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
  • Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in the growth medium across the wells of the 96-well plate.
  • Inoculate each well with the prepared microbial suspension.
  • Include a positive control (microorganism in broth without antiseptic) and a negative control (broth only) on each plate.
  • Incubate the plates under appropriate conditions for 18-24 hours.

4. Data Interpretation:

  • Following incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
  • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the conceptual mechanism of action and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

G cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects Phospholipid_Bilayer Phospholipid Bilayer Increased_Permeability Increased Permeability Phospholipid_Bilayer->Increased_Permeability Membrane_Proteins Membrane Proteins Enzyme_Inactivation Enzyme Inactivation Membrane_Proteins->Enzyme_Inactivation This compound This compound This compound->Phospholipid_Bilayer Intercalation & Disruption This compound->Membrane_Proteins Denaturation Leakage Leakage of Cellular Contents Increased_Permeability->Leakage Loss_of_Potential Loss of Membrane Potential Increased_Permeability->Loss_of_Potential Cell_Death Cell Death Leakage->Cell_Death Loss_of_Potential->Cell_Death Enzyme_Inactivation->Cell_Death

Caption: Hypothesized mechanism of this compound on microbial cell membranes.

G Start Start Prepare_Microbial_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Microbial_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Microbial_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of this compound Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (18-24h, 37°C) Inoculate_Plate->Incubate Read_Results Read MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Replicating Published Findings on Chlorindanol's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Chlorindanol against two commonly used topical antiseptics: Chlorhexidine and Povidone-iodine. The information presented is based on a review of published scientific literature.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound, Chlorhexidine, and Povidone-iodine against common microbial species. MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism and are a key indicator of antiseptic potency.

MicroorganismThis compound (µg/mL)Chlorhexidine (µg/mL)Povidone-iodine (µg/mL)
Staphylococcus aureusData Not Available1 - 80[1][2][3]5000 - 10000[4][5]
Escherichia coliData Not Available1.5 - 80[1][2][3][6]1560 - 6250[7][8]
Candida albicansData Not Available2.67 - 15[1][3][6]Data Not Available
Pseudomonas aeruginosaData Not Available80[1][2][3]Data Not Available
Enterococcus faecalisData Not Available2.67 - 80[1][3]Data Not Available

Note: While qualitative statements describe this compound as a potent antiseptic, specific MIC values from published, peer-reviewed studies were not identified in the literature search. The provided MIC ranges for Chlorhexidine and Povidone-iodine reflect the variability observed across different studies and testing methodologies.

Mechanisms of Action: A Comparative Overview

The antimicrobial efficacy of these agents stems from their distinct mechanisms of action, which are summarized below and illustrated in the accompanying diagrams.

This compound: The precise mechanism of action for this compound is not fully elucidated in the available literature. However, it is suggested to function through two primary pathways:

  • Disruption of Microbial Cell Membranes: This leads to a loss of cellular integrity and leakage of essential intracellular components.

  • Inhibition of Essential Enzymatic Functions: By interfering with key metabolic pathways, this compound can inhibit microbial growth and viability.

Chlorhexidine: This biguanide antiseptic exerts its antimicrobial effect through a multi-step process targeting the bacterial cell envelope.[9][10][11][12]

  • Electrostatic Interaction: The positively charged Chlorhexidine molecule binds to the negatively charged components of the bacterial cell wall.[10][11]

  • Membrane Disruption: This binding disrupts the integrity of both the outer and inner cell membranes, leading to increased permeability.[9][11][12]

  • Leakage of Intracellular Contents: The compromised membrane allows for the leakage of vital cytoplasmic components, such as potassium ions.[11]

  • Precipitation of Cellular Contents: At higher concentrations, Chlorhexidine can cause the precipitation of intracellular proteins and nucleic acids, leading to cell death.[12]

Povidone-iodine: This iodophor acts as a carrier for iodine, which is the active microbicidal agent.[13][14][15][16]

  • Release of Free Iodine: Upon application, the povidone-iodine complex slowly releases free iodine.[14][15]

  • Penetration of Microbial Cell: The small iodine molecules rapidly penetrate the cell wall of microorganisms.[13][17]

  • Oxidation and Denaturation of Proteins: Iodine oxidizes and denatures essential microbial proteins, including enzymes, leading to their inactivation.[13][15][16][17]

  • Disruption of Nucleic Acid Structure and Synthesis: Iodine can also interact with and disrupt the structure and synthesis of nucleic acids (DNA and RNA).[15][16]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and a general experimental workflow for evaluating antiseptic efficacy.

Chlorhexidine_Mechanism cluster_extracellular Extracellular cluster_cell_wall Bacterial Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chlorhexidine Chlorhexidine Negatively Charged Sites Negatively Charged Sites (e.g., Phospholipids) Chlorhexidine->Negatively Charged Sites Binds to Membrane Integrity Membrane Integrity Permeability Negatively Charged Sites->Membrane Integrity Disrupts Leakage Leakage of Intracellular Components (e.g., K+ ions) Membrane Integrity->Leakage Causes Cellular Contents Precipitation of Cellular Contents (at high concentrations) Membrane Integrity->Cellular Contents Allows penetration leading to Cell Death Cell Death Leakage->Cell Death Leads to Cellular Contents->Cell Death Results in

Caption: Mechanism of action for Chlorhexidine.

PovidoneIodine_Mechanism cluster_extracellular Extracellular cluster_cell Microbial Cell Povidone-Iodine Povidone-Iodine Free Iodine Free Iodine Povidone-Iodine->Free Iodine Releases Cell Wall Cell Wall Free Iodine->Cell Wall Penetrates Proteins Essential Proteins (e.g., Enzymes) Free Iodine->Proteins Oxidizes & Denatures Nucleic Acids Nucleic Acids (DNA/RNA) Free Iodine->Nucleic Acids Disrupts Cell Wall->Proteins Allows access to Cell Wall->Nucleic Acids Allows access to Cell Death Cell Death Proteins->Cell Death Leads to Nucleic Acids->Cell Death Leads to

Caption: Mechanism of action for Povidone-iodine.

Antiseptic_Testing_Workflow Start Start Prepare Microbial Inoculum Prepare Microbial Inoculum Start->Prepare Microbial Inoculum Prepare Antiseptic Dilutions Prepare Antiseptic Dilutions Start->Prepare Antiseptic Dilutions Exposure Exposure Prepare Microbial Inoculum->Exposure Prepare Antiseptic Dilutions->Exposure Incubation Incubation Exposure->Incubation Data Collection Data Collection Incubation->Data Collection Analysis Analysis Data Collection->Analysis End End Analysis->End

Caption: General workflow for antiseptic efficacy testing.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of antiseptic agents.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[18][19] This method provides a quantitative measure of the potency of an antiseptic.

Protocol (Broth Microdilution Method):

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the antiseptic (this compound, Chlorhexidine, or Povidone-iodine) in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[19]

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in an appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20] Dilute this suspension to the final desired inoculum density.

  • Inoculation: Inoculate each well of the microtiter plate containing the antiseptic dilutions with the prepared microbial suspension. Include a positive control well (microorganism with no antiseptic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[19]

  • Data Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antiseptic at which there is no visible growth.[18][19]

Disk Diffusion Assay

Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[20][21]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the MIC protocol.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[20]

  • Disk Application: Aseptically place paper disks impregnated with a standard concentration of the antiseptic onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[22]

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is indicative of the antiseptic's effectiveness against the test organism.[23]

Use-Dilution Test

Principle: This test evaluates the effectiveness of a disinfectant or antiseptic on a hard, non-porous surface.[24][25]

Protocol:

  • Carrier Preparation: Dip sterile stainless steel cylinders (carriers) into a liquid culture of the test microorganism and allow them to dry.[24][26]

  • Exposure to Antiseptic: Immerse the contaminated carriers in the desired concentration of the antiseptic solution for a specified contact time (e.g., 10 minutes).

  • Neutralization and Culture: Transfer the carriers to a tube containing a growth medium with a neutralizer to inactivate the antiseptic.

  • Incubation: Incubate the tubes at 37°C for 48 hours.[27]

  • Observation: Observe the tubes for any signs of microbial growth (turbidity). The effectiveness of the antiseptic is determined by the number of tubes that show no growth.[26]

Enzyme Inhibition Assay

Principle: This assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.[28] This is relevant to one of the proposed mechanisms of action for this compound.

Protocol (General):

  • Reaction Mixture Preparation: In a suitable buffer, combine the target enzyme, the substrate for that enzyme, and varying concentrations of the inhibitor (this compound).

  • Incubation: Allow the reaction to proceed for a defined period at an optimal temperature.

  • Measurement of Activity: Measure the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[28]

References

Safety Operating Guide

Navigating the Safe Disposal of Chlorindanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Chlorindanol, a topical antiseptic agent. Adherence to these guidelines will help mitigate environmental hazards and ensure the safety of all laboratory personnel.

Immediate Safety and Disposal Plan

This compound, a chlorinated organic compound, is categorized as an irritant and is harmful to aquatic life.[1][2][3] Therefore, it must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its solutions be poured down the drain.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation: It is crucial to segregate this compound waste properly. It should be collected in a designated, leak-proof, and clearly labeled waste container for halogenated organic waste . Do not mix it with non-halogenated solvents, as this can complicate and increase the cost of disposal.[4]

  • Container Labeling: The waste container must be labeled with a hazardous waste tag that clearly identifies the contents as "this compound Waste" and includes the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department to schedule a waste collection.

Chemical and Safety Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₉H₉ClO[5][6]
Molecular Weight168.62 g/mol [5][6]
GHS Hazard PictogramIrritant[1]
GHS Signal WordWarning[1]
Hazard StatementsH302 (Harmful if swallowed), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects)[2]
Precautionary StatementsP273 (Avoid release to the environment), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[2]
Storage ConditionsDry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Chlorindanol_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Designated Halogenated Organic Waste Container ppe->container transfer Carefully Transfer Waste to Container container->transfer label_container Label Container with Hazardous Waste Tag transfer->label_container storage Store Sealed Container in Designated Hazardous Waste Area label_container->storage ehs Contact EHS for Waste Pickup storage->ehs end Disposal by EHS ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorindanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Chlorindanol (also known as 7-Chloro-4-indanol), ensuring operational integrity and minimizing risk.

Immediate Safety and Handling Protocols

This compound is a compound that requires careful handling to mitigate potential health risks. The following table summarizes the key safety classifications and physical properties.

ParameterValueReference
CAS Number 145-94-8[1]
Molecular Formula C9H9ClO[1]
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Melting Point 91-93 °C[1]
Boiling Point 290 °C at 760 mmHg[1]
Storage Temperature 4°C[1]

Note: Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PEL) and Time-Weighted Averages (TWA) have not been established for this compound. Therefore, it is crucial to handle this compound with a high degree of caution and minimize all potential exposures.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when working with this compound.

Recommended PPE:
  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before each use and dispose of them immediately after handling the compound.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.

  • Lab Coat: A flame-retardant lab coat should be worn at all times to protect skin and clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh this compound prep_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handle_exp Perform Experiment prep_dissolve->handle_exp handle_spill Spill Containment Kit Ready handle_exp->handle_spill In case of spill disp_waste Segregate this compound Waste handle_exp->disp_waste Post-Experiment disp_container Use Labeled, Sealed Waste Containers disp_waste->disp_container disp_protocol Follow Institutional Disposal Protocol disp_container->disp_protocol

Caption: Workflow for Safe Handling of this compound.

Detailed Methodologies

Spill Response Protocol:
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use a chemical spill kit to absorb the spilled material. Avoid raising dust.

  • Clean: Decontaminate the area with an appropriate solvent.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan:

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste protocol.

  • Containerization: Use robust, leak-proof containers that are clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Pickup: Arrange for collection by your institution's environmental health and safety department for final disposal in accordance with local, state, and federal regulations.

By adhering to these stringent safety protocols, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of your research and your institution.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.